1-(4-Methoxypyridin-2-yl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFWCDNEFMGGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627320 | |
| Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-41-5 | |
| Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxypyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine: A Versatile Scaffold in Modern Drug Discovery
For Immediate Release
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-(4-Methoxypyridin-2-yl)piperazine. It details its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, particularly in neuropharmacology and oncology.
Executive Summary
This compound is a heterocyclic compound featuring a piperazine ring linked to a 4-methoxypyridine moiety. This structural motif is recognized in medicinal chemistry as a "privileged scaffold," frequently utilized in the design of selective receptor modulators and enzyme inhibitors.[1] Its favorable physicochemical properties, including solubility and stability, make it a valuable intermediate in pharmaceutical synthesis. While direct pharmacological data on this specific intermediate is limited, its structural analogs, the arylpiperazines, are well-documented modulators of crucial central nervous system (CNS) targets, primarily the Serotonin 1A (5-HT1A) and Sigma-1 (σ1) receptors. This guide provides a detailed synthesis protocol, examines the biological context through data from its closest analogs, and outlines the experimental procedures necessary for its characterization and evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 444666-41-5 | [2] |
| Molecular Formula | C₁₀H₁₅N₃O | [2] |
| Molecular Weight | 193.25 g/mol | [2] |
| Appearance | Beige Powder | [1] |
| Purity | ≥95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Characterization
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by the secondary amine of piperazine.
General Synthetic Workflow
The logical flow for the synthesis and subsequent verification of this compound is outlined below. The process begins with commercially available starting materials and proceeds through a core reaction, followed by purification and rigorous structural analysis.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from patent literature describing the synthesis of this compound.
Materials:
-
2-chloro-4-methoxypyridine
-
Piperazine
-
Toluene
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-chloro-4-methoxypyridine (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (2.0 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to the vessel.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.
Biological Activity and Potential Signaling Pathways
While this compound primarily serves as a synthetic intermediate, the broader class of arylpiperazines exhibits significant biological activity. They are known to interact with high affinity to key G-protein coupled receptors (GPCRs) and intracellular proteins in the CNS. The most prominent targets are the 5-HT1A and Sigma-1 (σ1) receptors.[3][4]
Potential Signaling Pathway: 5-HT1A Receptor Agonism
Arylpiperazines frequently act as agonists at the 5-HT1A receptor, a Gi/o-coupled GPCR. Agonist binding initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in neuronal firing, which is believed to contribute to anxiolytic and antidepressant effects.
Potential Signaling Pathway: Sigma-1 (σ1) Receptor Modulation
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Ligand binding modulates calcium signaling between these organelles and influences ion channel function, which can impact neuronal plasticity and cell survival.
Quantitative Data for Structurally Related Analogs
No direct binding affinity data has been published for this compound itself. However, extensive structure-activity relationship (SAR) studies have been conducted on closely related arylpiperazine derivatives. The following table summarizes the binding affinities (Ki, nM) for key analogs at the 5-HT1A and σ1 receptors, providing context for the potential activity of the title compound.
| Compound (Analog of 1-(aryl)piperazine) | 5-HT1A Receptor (Ki, nM) | σ1 Receptor (Ki, nM) | Reference |
| 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]...* | 31.7 | >1000 | [5] |
| Analog 15 (dichlorophenylpiperazine derivative) | 1.3 | 1.0 | [3] |
| Analog 17 (dichlorophenylpiperazine derivative) | 0.44 | 18.2 | [3] |
| Analog 27 (dichlorophenylpiperazine derivative) | 0.44 | 0.27 | [3] |
| p-methoxybenzyl substituted piperazine 3d | Not Assayed | 12.4 | [6] |
*Full name: 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine
Key Experimental Protocols
To evaluate the potential biological activity of this compound or its derivatives, standardized radioligand binding assays are essential.
Protocol: 5-HT1A Receptor Binding Assay
This protocol determines the binding affinity of a test compound for the human 5-HT1A receptor.[7]
Materials:
-
HEK-293 cell membrane homogenates stably expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Serotonin (for determining non-specific binding).
-
Test compound (e.g., this compound derivative).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membrane homogenate with the radioligand [³H]-8-OH-DPAT (at a final concentration of ~1 nM) and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of serotonin (10 µM).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: Sigma-1 (σ1) Receptor Binding Assay
This protocol determines the binding affinity of a test compound for the σ1 receptor, typically using guinea pig brain homogenates which have high receptor density.[8][9]
Materials:
-
Guinea pig brain membrane homogenates.
-
[³H]-(+)-pentazocine (selective σ1 radioligand).
-
Haloperidol (for determining non-specific binding).
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Test compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Incubate the brain membrane homogenate with [³H]-(+)-pentazocine (at a concentration near its Kd) and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of haloperidol (10 µM).
-
Incubate the mixture at 37°C for 120 minutes in a Tris-HCl buffer.[3]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate IC₅₀ and Ki values as described in the 5-HT1A assay protocol.
Conclusion and Future Directions
This compound is a well-defined chemical entity with a straightforward and scalable synthetic route. While it is primarily valued as an intermediate, the extensive pharmacology of the arylpiperazine class strongly suggests that derivatives of this compound are likely to exhibit potent and selective activity at key CNS targets, including 5-HT1A and σ1 receptors. Researchers and drug development professionals can use the protocols and data presented in this guide as a foundational resource for synthesizing novel derivatives and for conducting initial pharmacological characterization. Future research should focus on the synthesis of a focused library of compounds derived from this scaffold and subsequent evaluation in the described binding and functional assays to explore their therapeutic potential in neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxypyridin-2-yl)piperazine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of both piperazine and pyridine, it possesses a structural motif common to a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role as a versatile building block in the development of novel therapeutics, especially those targeting the central nervous system.
Chemical Structure and Identification
This compound is characterized by a piperazine ring linked to a 4-methoxypyridine moiety at the 2-position of the pyridine ring.
-
IUPAC Name: this compound
-
Canonical SMILES: COC1=CC(=NC=C1)N2CCNCC2
-
InChI Key: GGFWCDNEFMGGMQ-UHFFFAOYSA-N
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Beige powder | [2][3] |
| Purity | ≥ 95% (NMR) | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Favorable solubility profile | [2][3] |
| Predicted XlogP | 0.6 | |
| Storage | 0-8 °C | [2][3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, the general synthesis of N-arylpiperazines is well-established. A common synthetic route involves the nucleophilic aromatic substitution (SNA_r) reaction between a halo-substituted pyridine and piperazine.
A plausible synthetic workflow is outlined below.
References
A Technical Guide to the Mechanism of Action of Methoxypyridine Piperazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of methoxypyridine piperazines, a significant class of compounds in medicinal chemistry. This document summarizes their primary molecular interactions, downstream signaling effects, and relevant pharmacological data, offering a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Methoxypyridine Piperazines
Methoxypyridine piperazines are a class of chemical compounds characterized by a core structure featuring a piperazine ring linked to a methoxypyridine moiety. This structural arrangement provides a versatile scaffold that has been extensively explored in drug design due to its favorable pharmacological properties. The piperazine ring, a six-membered ring containing two opposing nitrogen atoms, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The addition of the methoxypyridine group significantly influences the compound's electronic properties, basicity, and potential for specific receptor interactions.[3] These compounds have been primarily investigated for their activity within the central nervous system (CNS), with many derivatives showing high affinity for various neurotransmitter receptors.[4][5]
Primary Mechanism of Action: Interaction with Serotonin Receptors
The principal mechanism of action for many methoxypyridine piperazines involves their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are G-protein-coupled receptors (GPCRs) integral to modulating brain function.[4]
The 5-HT1A Receptor: A Key Target
The 5-HT1A receptor subtype is the most studied target for this class of compounds.[4] Located in high densities in brain regions like the hippocampus, amygdala, and raphe nuclei, the 5-HT1A receptor is implicated in mood, cognition, and anxiety.[4][6] Methoxypyridine piperazine derivatives can act as high-affinity ligands for the 5-HT1A receptor, functioning as full agonists, partial agonists, or antagonists.[7][8]
-
Agonists/Partial Agonists: Many derivatives, such as those investigated for anxiolytic and antidepressant effects, act as partial agonists at the 5-HT1A receptor.[7] This "serotonin normalizer" activity is thought to provide therapeutic benefits without the side effects associated with full agonists or traditional benzodiazepines.[7]
-
Antagonists: Conversely, compounds like WAY-100635, a classic example of an arylpiperazine, are silent 5-HT1A antagonists used extensively as research tools to study this receptor system.[9]
Downstream Signaling of 5-HT1A Receptor Activation
As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by a methoxypyridine piperazine agonist initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Interactions with Other Receptor Systems
While the 5-HT1A receptor is a primary target, the pharmacological profile of methoxypyridine piperazines is often characterized by their interactions with a range of other receptors. This multi-target engagement can be crucial for their overall therapeutic effect, particularly in the context of antipsychotic activity.[10]
-
Dopamine D2 Receptors: Several methoxypyridine piperazine derivatives exhibit affinity for the dopamine D2 receptor.[10][11] A balanced affinity for both D2 and 5-HT1A receptors is a key feature of some atypical antipsychotic drugs.[10]
-
5-HT2A Receptors: Affinity for the 5-HT2A receptor is another common characteristic.[5][10] The ratio of 5-HT2A to D2 receptor affinity is often considered a predictor of atypical antipsychotic potential.[11]
-
Adrenergic Receptors: Some compounds in this class also bind to α1-adrenergic receptors, although structure-activity relationship studies have focused on designing ligands with reduced adrenergic activity to minimize side effects like hypotension.[12]
Pharmacokinetics and Metabolism
The metabolic fate of methoxypyridine piperazines is crucial for their efficacy and safety profile. Studies on 1-(4-methoxyphenyl)piperazine (MeOPP) have shown that the primary metabolic pathway is O-demethylation of the methoxy group to form a hydroxyphenyl piperazine metabolite.[13][14] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[13][14] The polymorphic nature of CYP2D6 in the human population suggests that the metabolic rate of these compounds could vary significantly between individuals.[13]
Quantitative Data Summary
The binding affinities of various methoxypyridine piperazine derivatives have been determined through radioligand binding assays. The data is typically presented as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Selected Methoxypyridine Piperazine Derivatives
| Compound | 5-HT1A Receptor | α1-Adrenergic Receptor | Reference |
| Compound 2a | 0.12 nM | No antagonist activity | [12] |
| Compound 2c | 0.63 nM | No antagonist activity | [12] |
| Compound 2f | 0.18 nM | No antagonist activity | [12] |
| Compound 2g | 0.23 nM | No antagonist activity | [12] |
| Compound 2h | 0.25 nM | No antagonist activity | [12] |
| Compound 3a | 24 nM | - | [15] |
| Compound 7 | 1.2 nM | - | [4] |
| Compound 9 | 21.3 nM | - | [4] |
| Coumarin Derivative 4 | 0.78 nM | - | [5] |
| Coumarin Derivative 7 | 0.57 nM | - | [5] |
Table 2: Metabolic Enzyme Kinetics for MeOPP O-demethylation
| Enzyme Source | Km (Apparent) | Vmax (Apparent) | Reference |
| Human CYP2D6 | 48.34 ± 14.48 µM | 5.44 ± 0.47 pmol/min/pmol CYP | [13][14] |
| Pooled Human Liver Microsomes | 204.80 ± 51.81 µM | 127.50 ± 13.25 pmol/min/mg protein | [13][14] |
Experimental Protocols
The characterization of methoxypyridine piperazines relies on a variety of in vitro and in vivo assays. Below is a detailed methodology for a key experiment: the radioligand binding assay for the 5-HT1A receptor.
5-HT1A Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for the 5-HT1A receptor by measuring their ability to displace a known radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Competition Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.[17]
-
To each well, add:
-
For determining non-specific binding, a separate set of wells is prepared using a high concentration (e.g., 10 µM) of a known non-radiolabeled antagonist like metergoline.[16]
-
Total binding is determined in the absence of any competing test compound.
-
-
Incubation:
-
Filtration and Washing:
-
Quantification and Data Analysis:
-
Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.[16]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
Methoxypyridine piperazines represent a pharmacologically significant class of compounds with a primary mechanism of action centered on the modulation of serotonin receptors, especially the 5-HT1A subtype. Their ability to also interact with dopamine and other receptors provides a basis for developing multi-target ligands for complex CNS disorders. The structure-activity relationships within this class demonstrate that subtle chemical modifications can significantly alter receptor affinity and functional activity, highlighting the importance of precise molecular design. Further research into their downstream signaling effects and metabolic profiles will continue to refine their therapeutic potential and guide the development of next-generation CNS drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unimore.it [iris.unimore.it]
- 9. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 17. giffordbioscience.com [giffordbioscience.com]
The Enigmatic Scaffold: A Technical Guide to the Biological Significance of 1-(4-Methoxypyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxypyridin-2-yl)piperazine stands as a pivotal structural motif in the landscape of modern medicinal chemistry. While direct quantitative biological data for this specific compound remains elusive in publicly accessible literature, its role as a versatile building block has led to the development of numerous potent and selective modulators of critical biological targets. This technical guide consolidates the available information on the biological activities of derivatives incorporating the this compound scaffold, providing insights into its therapeutic potential, particularly in the realms of neuropharmacology and oncology. The document further outlines generalized experimental protocols relevant to the screening and characterization of such compounds and visualizes key concepts through structured diagrams.
Introduction: A Scaffold of Therapeutic Promise
The this compound moiety combines the pharmacophoric features of a methoxypyridine ring and a piperazine linker, a conjunction that has proven highly fruitful in the design of novel therapeutic agents. The piperazine ring, a common element in many approved drugs, offers a flexible yet constrained linker that can be readily functionalized to orient substituents for optimal target engagement. The methoxypyridine component can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets. This unique combination has rendered the scaffold a valuable starting point for the synthesis of selective receptor modulators and enzyme inhibitors.[1][2]
While extensive research has been conducted on derivatives, it is important to note that this compound itself is most frequently cited as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its primary utility lies in providing a foundational structure that can be elaborated upon to achieve desired pharmacological profiles.
Biological Activities of Derivatives
The true testament to the biological significance of the this compound core lies in the diverse and potent activities of its derivatives. These compounds have shown promise in targeting a range of receptors and enzymes implicated in various disease states.
Central Nervous System (CNS) Activity
The piperazine scaffold is a well-established pharmacophore for CNS-active agents.[3] Derivatives of this compound have been explored for their potential to modulate neurotransmitter systems, suggesting applications in treating neurological and psychiatric disorders.[2] While specific data for the parent compound is unavailable, related arylpiperazine derivatives have demonstrated significant affinity for dopamine and serotonin receptors, key targets in the treatment of conditions such as schizophrenia, depression, and anxiety.[4]
Anticancer Potential
The piperazine moiety is also a prominent feature in a number of approved and investigational anticancer drugs.[5][6] Its incorporation into larger molecules can enhance solubility and bioavailability, crucial properties for effective oncology treatments. Derivatives of this compound have been investigated as potential anticancer agents, with research highlighting the importance of the piperazine core in achieving cytotoxicity against various cancer cell lines.[5][7]
A notable example is the discovery of a highly potent and selective RIOK2 inhibitor, CQ211, which incorporates a 6-methoxypyridin-3-yl moiety and a piperazine ring. This compound has demonstrated significant anti-proliferative activity in cancer cell lines and in vivo efficacy in mouse xenograft models, underscoring the potential of this structural combination in oncology drug discovery.[8]
Quantitative Data on Structurally Related Compounds
To provide a framework for understanding the potential biological interactions of the this compound scaffold, the following table summarizes quantitative data for structurally related arylpiperazine derivatives. It is crucial to emphasize that these data do not represent the activity of this compound itself but offer valuable insights into the types of targets and the range of affinities that can be achieved with this general structural class.
| Compound Class | Target | Assay Type | Measurement | Value | Reference |
| Pyridylpiperazine Hybrids | Urease | In vitro Inhibition | IC₅₀ | 2.0 ± 0.73 µM - 14.12 ± 0.67 µM | [9] |
| (6-Methoxypyridin-3-yl)-piperazinyl Derivative (CQ211) | RIOK2 | Binding Affinity | Kd | 6.1 nM | [8] |
| N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidine Derivatives | ALK, ACK1 | Kinase Inhibition | - | Potent Inhibition | [10] |
Experimental Protocols: A Generalized Approach
While specific experimental details for this compound are not documented, this section provides detailed methodologies for key experiments typically employed in the evaluation of arylpiperazine derivatives. These protocols are based on standard practices in the field and can be adapted for the characterization of novel compounds based on the this compound scaffold.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A receptors).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test compound (e.g., a derivative of this compound).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation fluid.
-
Scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of a test compound against a specific enzyme (e.g., a kinase or phosphodiesterase).
Materials:
-
Purified recombinant enzyme.
-
Substrate for the enzyme (often a fluorescent or luminescent substrate).
-
Test compound.
-
Positive control inhibitor.
-
Assay buffer.
-
Microplate reader capable of detecting the signal from the substrate.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the enzyme and the test compound or control.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at an optimal temperature.
-
Stop the reaction (if necessary).
-
Measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Workflow and Potential Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be modulated by derivatives of this compound.
Conclusion and Future Directions
This compound represents a privileged scaffold in the field of drug discovery. While the compound itself may not possess significant intrinsic biological activity, its true value is realized in its role as a versatile starting point for the synthesis of potent and selective therapeutic agents. The diverse biological activities of its derivatives, particularly in the areas of CNS disorders and oncology, highlight the immense potential held within this chemical framework.
Future research efforts should continue to explore the chemical space around the this compound core. Systematic modifications and the application of structure-activity relationship studies will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Furthermore, a comprehensive screening of the parent compound against a broad panel of biological targets could yet reveal unforeseen activities and open new avenues for therapeutic development. The continued exploration of this enigmatic scaffold is a promising endeavor for the future of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer - Google Patents [patents.google.com]
The Pharmacological Profile of Arylpiperazine Derivatives: A Technical Guide
Introduction
Arylpiperazine derivatives represent a versatile class of pharmacologically active compounds that have garnered significant attention in drug discovery and development. Their unique structural motif, characterized by a piperazine ring linked to an aryl group, allows for broad interaction with a variety of G-protein coupled receptors (GPCRs), making them valuable scaffolds for therapeutic agents targeting the central nervous system (CNS) and other systems. This technical guide provides an in-depth overview of the pharmacological profile of arylpiperazine derivatives, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Receptor Binding Affinity of Arylpiperazine Derivatives
Arylpiperazine derivatives are known to interact with a range of aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The affinity of these compounds for their respective receptors is a critical determinant of their pharmacological effects. The following tables summarize the binding affinities (Ki values in nM) of a selection of arylpiperazine derivatives for key receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference |
| Aripiprazole | 0.34 | 3.4 | - | [1] |
| Buspirone | - | - | - | |
| Compound 8c | 3.77 | - | - | [2] |
| Compound 20b | - | - | - | [3] |
| Compound 29 | - | - | - | [3] |
| Compound 16 | 0.26 | - | - | [4] |
| Compound 20 | 9.40 | - | - | [4] |
| Compound 21 | 5.06 | - | - | [4] |
| Compound 9b | 23.9 | 39.4 | 45.0 | [5] |
| Compound 12a | 41.5 | 315 | 42.5 | [5] |
Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Dopamine (D) Receptors
| Compound | D2 | D3 | Reference |
| Aripiprazole | 0.34 | 0.8 | [1] |
| Cariprazine | 0.49 | 0.085 | [1] |
| Haloperidol | 0.89 | - | [1] |
| Compound 12b | 17.0 | - | [5] |
| Compound 9b | >10,000 | - | [5] |
| 1-phenyl-2-metoxyphenylpiperazine | 28 | - | [6] |
| 1-benzyl-2-metoxyphenylpiperazine | 37.5 | - | [6] |
Table 3: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for α1-Adrenergic Receptors
| Compound | α1 | Reference |
| (S)-9, CSP-2503 | >1000 | [7] |
| Compound 14 | 11.9 | [8] |
| Compound AZ-99 derivative (1a) | - | [9] |
| Flavone derivative (phenylpiperazine subclass) | Nanomolar range | [10] |
Experimental Protocols
The characterization of arylpiperazine derivatives relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments used to determine receptor binding affinity and functional activity.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.
Principle: A radiolabeled ligand and a test compound are incubated with a preparation of membranes containing the target receptor. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Incubation:
-
In a multi-well plate, the following components are added in a specific order:
-
Assay buffer
-
A range of concentrations of the unlabeled test compound.
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2).
-
The membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It is used to differentiate between agonists, partial agonists, antagonists, and inverse agonists.
Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS. Agonist stimulation leads to the accumulation of G-proteins bound to [35S]GTPγS, which can be quantified.
Detailed Methodology:
-
Membrane Preparation:
-
Membranes are prepared as described in the radioligand binding assay protocol.
-
-
Assay Incubation:
-
In a multi-well plate, the following are added:
-
Assay buffer containing GDP (to ensure G-proteins are in the inactive state at the start).
-
A range of concentrations of the test compound.
-
The membrane preparation.
-
-
The plate is pre-incubated to allow the compound to bind to the receptors.
-
[35S]GTPγS is added to initiate the reaction.
-
The plate is incubated for a specific time at a controlled temperature.
-
-
Termination and Filtration:
-
The reaction is terminated by the addition of ice-cold buffer and rapid filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is measured using a scintillation counter.
-
Basal binding is measured in the absence of any agonist.
-
Agonist-stimulated binding is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.
-
Calcium Flux Assay
This is a cell-based functional assay used to measure the increase in intracellular calcium concentration that occurs upon activation of certain GPCRs, particularly those coupled to Gq proteins (e.g., 5-HT2A receptors).
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye is non-fluorescent until it binds to free intracellular calcium. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence that can be measured with a fluorescence plate reader or microscope.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the target receptor are cultured and seeded into black-walled, clear-bottom multi-well plates.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often a reagent like probenecid to prevent the dye from being pumped out of the cells.
-
The incubation is typically carried out at 37°C for a specific duration.
-
-
Compound Addition and Fluorescence Measurement:
-
After dye loading, the cells are washed with an assay buffer.
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
A baseline fluorescence reading is taken.
-
A solution containing the test compound is then added to the wells, and the fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve, from which EC50 and Emax values can be determined.
-
Signaling Pathways
Arylpiperazine derivatives exert their effects by modulating the signaling pathways of their target receptors. The following diagrams illustrate the canonical signaling pathways for the dopamine D2 receptor and the α1-adrenergic receptor.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are Gαi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Structure-Activity Relationships (SAR)
The pharmacological profile of arylpiperazine derivatives is highly dependent on their chemical structure. Modifications to the aryl ring, the piperazine core, the linker, and the terminal group can significantly alter receptor affinity, selectivity, and functional activity.
Arylpiperazine derivatives remain a cornerstone in the development of CNS-active drugs due to their ability to modulate multiple receptor systems. A thorough understanding of their pharmacological profile, including receptor binding affinities and functional activities, is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals working with this important class of compounds.
References
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and alpha(1)-adrenoceptor binding properties of new arylpiperazine derivatives bearing a flavone nucleus as the terminal heterocyclic molecular portion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(4-Methoxypyridin-2-yl)piperazine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(4-methoxypyridin-2-yl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Its unique structural combination of a piperazine ring and a methoxypyridine moiety imparts favorable physicochemical properties, enabling effective interactions with a range of biological targets. This has led to its extensive use in the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this important chemical entity.
Chemical Properties and Synthesis
This compound is a solid organic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol .[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] The presence of the two nitrogen atoms in the piperazine ring allows for various substitution patterns, making it an ideal starting point for creating libraries of compounds with distinct biological profiles.[3] These nitrogen atoms can act as hydrogen bond donors or acceptors, which can enhance the binding affinity of the molecule to its biological target and improve its water solubility and bioavailability.[4]
General Synthesis of Arylpiperazines
The synthesis of arylpiperazines, including this compound, can be achieved through several methods. A common approach involves the palladium-catalyzed amination of an aryl halide with piperazine. This method is efficient and allows for the synthesis of a wide range of arylpiperazines under aerobic conditions. An eco-friendly and cost-effective variation of this protocol uses piperazine itself as the solvent.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The this compound scaffold has been successfully incorporated into a number of potent and selective inhibitors targeting various enzymes and receptors implicated in disease.
RIOK2 Kinase Inhibitors for Oncology
Right open reading frame kinase 2 (RIOK2) is an atypical kinase that is overexpressed in several human cancers. The compound CQ211, which features the this compound moiety, is a highly potent and selective RIOK2 inhibitor.[5][6] It has demonstrated significant anti-proliferative activity in multiple cancer cell lines and has shown promising efficacy in in vivo mouse xenograft models.[5][7]
Caption: Inhibition of the RIOK2 signaling pathway by a derivative of this compound.
PAK4 Kinase Inhibitors in Cancer Therapy
P21-activated kinase 4 (PAK4) is another important target in oncology, with roles in cell proliferation, migration, and invasion.[4][8] A series of 2,4-diaminoquinazoline derivatives incorporating the this compound scaffold have been developed as potent PAK4 inhibitors.[4] These compounds have demonstrated significant inhibitory activity against PAK4 and have shown anti-proliferative effects in cancer cell lines.[4]
CXCR3 Antagonists for Inflammatory Diseases
The CXC chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a key role in regulating immune responses and is implicated in various inflammatory diseases.[9] Pyridyl-piperazinyl-piperidine derivatives have been explored as CXCR3 antagonists, with some analogs exhibiting high binding affinity.[10]
Caption: Antagonism of the CXCR3 signaling pathway by pyridyl-piperazinyl-piperidine derivatives.
Quantitative Biological Data
The following table summarizes the biological activity of several compounds derived from the this compound scaffold.
| Compound ID | Target | Assay Type | Activity (IC₅₀/Kᵢ/Kₔ) | Reference |
| CQ211 | RIOK2 | Binding Affinity | Kₔ = 6.1 nM | [5][6] |
| Analog 18j | CXCR3 | Binding Affinity | IC₅₀ = 0.2 nM | [10] |
| Compound 8d | PAK4 | Enzyme Inhibition | IC₅₀ = 0.060 µM | [4] |
| Compound 9c | PAK4 | Enzyme Inhibition | IC₅₀ = 0.068 µM | [4] |
| Compound 5b | Urease | Enzyme Inhibition | IC₅₀ = 2.0 µM | [11] |
| Compound 7e | Urease | Enzyme Inhibition | IC₅₀ = 2.24 µM | [11] |
Experimental Protocols
General Procedure for Kinase Inhibition Assay (HTRF)
The inhibitory activity of compounds against kinases such as PAK4 can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a biotinylated substrate peptide, and ATP in a kinase buffer. The test compound, dissolved in DMSO, is added to the reaction mixture and incubated at a controlled temperature. The reaction is then stopped by the addition of a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665. After another incubation period, the HTRF signal is read on a compatible plate reader. The IC₅₀ values are then calculated from the dose-response curves.[4]
CXCR3 Receptor Binding Assay
The binding affinity of compounds to the CXCR3 receptor can be determined through a radioligand binding assay. Membranes from cells expressing the CXCR3 receptor are incubated with a radiolabeled ligand (e.g., ¹²⁵I-CXCL11) and varying concentrations of the test compound. The reaction is carried out in a binding buffer at room temperature. After incubation, the membranes are harvested by filtration, and the amount of bound radioactivity is measured using a gamma counter. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.[10]
Conclusion
This compound has proven to be a highly valuable scaffold in medicinal chemistry. Its favorable properties and synthetic tractability have enabled the development of a wide range of potent and selective inhibitors for various therapeutic targets. The successful progression of a PDE5 inhibitor based on this scaffold into clinical trials underscores its potential in drug discovery.[12] Future research efforts focused on exploring novel derivatives of this versatile core are likely to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. scbt.com [scbt.com]
- 2. 2176544-59-3(1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one) | Kuujia.com [kuujia.com]
- 3. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]
- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CQ211 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its versatile and favorable properties that are highly sought after in the intricate process of drug design and development.[4][5][6] From antipsychotics and antidepressants to anticancer and antiviral agents, the piperazine moiety has proven to be a critical structural component for achieving desired pharmacological activity and optimizing pharmacokinetic profiles.[1][7][8]
This technical guide provides a comprehensive overview of the multifaceted role of the piperazine scaffold in drug discovery. It delves into its fundamental physicochemical properties, explores its impact on the pharmacokinetic and pharmacodynamic characteristics of drug candidates, and highlights its application across diverse therapeutic areas. Furthermore, this guide presents quantitative data for key piperazine-containing drugs, details relevant experimental protocols, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.
The Physicochemical and Pharmacological Advantages of the Piperazine Scaffold
The widespread utility of the piperazine ring in drug discovery can be attributed to a unique combination of its inherent structural and chemical properties.[2][9]
Key Physicochemical Properties:
-
Basicity: The two nitrogen atoms of the piperazine ring provide basic centers with pKa values typically in the physiological range. This basicity is crucial for enhancing aqueous solubility, a critical factor for drug absorption and distribution.[2][10]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[11]
-
Conformational Flexibility: The piperazine ring can adopt various conformations, most commonly a chair conformation, allowing it to orient substituents in a precise three-dimensional arrangement for optimal target binding.[9] This flexibility can be constrained by incorporating the ring into more rigid polycyclic structures.[9]
-
Chemical Reactivity: The secondary amine nature of the nitrogen atoms makes piperazine a versatile building block in organic synthesis. It readily undergoes reactions such as N-alkylation, N-arylation, and acylation, enabling the straightforward introduction of diverse substituents to modulate a compound's properties.[5][12]
Impact on Pharmacokinetics and Pharmacodynamics:
The incorporation of a piperazine moiety can significantly enhance the "drug-like" properties of a molecule.[2][3]
-
Improved Pharmacokinetics: The increased polarity and solubility imparted by the piperazine ring often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[10][11] This can translate to better oral bioavailability and a more favorable therapeutic window.[11][13]
-
Modulation of Pharmacodynamics: The piperazine scaffold can serve as a linker to connect different pharmacophoric elements or as a central scaffold to position key functional groups for optimal interaction with a biological target.[5][9] This ability to fine-tune the spatial arrangement of substituents is critical for achieving high target affinity and selectivity.
Therapeutic Applications of Piperazine-Containing Drugs
The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have found clinical success.[1][14]
Antipsychotics
In the realm of antipsychotics, the piperazine moiety is a common feature in drugs targeting dopamine and serotonin receptors. Aripiprazole, a widely prescribed atypical antipsychotic, exemplifies this. Its piperazine ring is crucial for its unique mechanism of action as a partial agonist at dopamine D2 receptors and a partial agonist at serotonin 5-HT1A receptors, while also acting as an antagonist at 5-HT2A receptors.[15][16][17] This complex pharmacology contributes to its efficacy in treating schizophrenia and bipolar disorder.[16][18]
Antidepressants
Piperazine derivatives are also prominent in the treatment of depression. Vortioxetine, a multimodal antidepressant, features a piperazine ring that is integral to its binding to multiple serotonin (5-HT) receptors.[19][20][21] It acts as a 5-HT reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[19][22][23] This broad spectrum of activity is believed to contribute to its antidepressant effects.[20]
Anticancer Agents
The piperazine scaffold has been instrumental in the development of targeted cancer therapies, particularly kinase inhibitors. Imatinib, a landmark drug for the treatment of chronic myeloid leukemia (CML), contains a piperazine group that plays a key role in its high affinity and selectivity for the BCR-ABL tyrosine kinase.[24][25][26] By binding to the ATP-binding site of the kinase, imatinib inhibits its activity, thereby blocking the downstream signaling pathways that drive cancer cell proliferation.[24][26]
Quantitative Data of Representative Piperazine-Containing Drugs
The following table summarizes key quantitative data for selected FDA-approved drugs that feature the piperazine scaffold, highlighting their therapeutic class, biological targets, and relevant pharmacological parameters.
| Drug Name | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki) / IC50 | Key Pharmacokinetic Parameters |
| Aripiprazole | Antipsychotic | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), Serotonin 5-HT2A (antagonist) | D2: 0.34 nM, 5-HT1A: 1.7 nM, 5-HT2A: 3.4 nM[16][18] | Oral Bioavailability: 87%, Half-life: ~75 hours[16] |
| Vortioxetine | Antidepressant | Serotonin Transporter (SERT), 5-HT1A, 5-HT1B, 5-HT3, 5-HT7 | SERT: 1.6 nM, 5-HT1A: 15 nM, 5-HT1B: 33 nM, 5-HT3: 3.7 nM, 5-HT7: 19 nM[19][22][23] | Oral Bioavailability: 75%, Half-life: ~66 hours |
| Imatinib | Anticancer | BCR-ABL Tyrosine Kinase, c-Kit, PDGFR | BCR-ABL: ~10 nM (Kd)[27] | Oral Bioavailability: 98%, Half-life: ~18 hours[25] |
| Ciprofloxacin | Antibiotic | DNA gyrase, Topoisomerase IV | Varies by bacterial species | Oral Bioavailability: ~70%, Half-life: ~4 hours |
| Sildenafil | Erectile Dysfunction | Phosphodiesterase type 5 (PDE5) | IC50: 3.5 nM | Oral Bioavailability: ~40%, Half-life: 3-4 hours |
Experimental Protocols
The synthesis and biological evaluation of piperazine-containing compounds involve a range of standard laboratory techniques.
General Synthesis of a 1,4-Disubstituted Piperazine Derivative
A common method for the synthesis of unsymmetrically 1,4-disubstituted piperazines involves a two-step process:
-
Monosubstitution: A protected piperazine, such as N-Boc-piperazine, is reacted with an electrophile (e.g., an alkyl halide or an aryl halide in a Buchwald-Hartwig amination) to introduce the first substituent.
-
Deprotection and Second Substitution: The protecting group (e.g., Boc) is removed under acidic conditions, and the resulting monosubstituted piperazine is then reacted with a second, different electrophile to yield the final 1,4-disubstituted product.[28]
Detailed Methodology for N-Arylation of Piperazine (Buchwald-Hartwig Amination):
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperazine.
In Vitro Kinase Inhibition Assay
The biological activity of a piperazine-containing kinase inhibitor can be assessed using an in vitro kinase assay.
Detailed Methodology:
-
Prepare a series of dilutions of the test compound (e.g., a piperazine derivative) in a suitable buffer.
-
In the wells of a microplate, add the kinase enzyme, the peptide substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Add the different concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by non-linear regression analysis.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the role of the piperazine scaffold.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: BCR-ABL Tyrosine Kinase Signaling Pathway.
Caption: Experimental Workflow for Drug Discovery.
Conclusion and Future Perspectives
The piperazine scaffold has undeniably earned its status as a privileged structure in drug discovery.[1][3] Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of numerous life-saving and life-improving medications. The ability of the piperazine ring to enhance solubility, modulate basicity, and provide a versatile handle for structural modification makes it an invaluable tool for medicinal chemists.[2][9][11]
Looking ahead, the exploration of novel piperazine derivatives is likely to continue to be a fruitful area of research. The development of new synthetic methodologies will undoubtedly expand the chemical space that can be explored around this versatile scaffold.[12][29][30] Furthermore, as our understanding of complex diseases deepens, the piperazine ring will likely play a central role in the design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The continued application of this remarkable scaffold promises to yield new and innovative treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 15. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. psychscenehub.com [psychscenehub.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]
- 21. Vortioxetine - Wikipedia [en.wikipedia.org]
- 22. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 23. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. go.drugbank.com [go.drugbank.com]
- 26. researchgate.net [researchgate.net]
- 27. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthetic approaches to piperazine-containing drugs approved by FDA in the period of 2011–2023 [flore.unifi.it]
- 30. mdpi.com [mdpi.com]
Potential Therapeutic Targets for 1-(4-Methoxypyridin-2-yl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-methoxypyridin-2-yl)piperazine scaffold is a versatile chemical moiety that forms the core of numerous biologically active compounds. Its unique structural properties make it a valuable building block in medicinal chemistry for the development of selective receptor modulators and enzyme inhibitors.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets for compounds derived from this scaffold, with a primary focus on the well-characterized 5-HT₂A receptor antagonist, M100907 (volinanserin). Additionally, it explores other emerging targets and the broader therapeutic potential in neuropharmacology and oncology.[1]
Primary Therapeutic Target: The Serotonin 5-HT₂A Receptor
The most extensively studied therapeutic target for a derivative of this compound is the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of neuropsychiatric disorders. The compound M100907 is a potent and highly selective antagonist of this receptor.[3][4]
Mechanism of Action
M100907 acts as a competitive antagonist at the 5-HT₂A receptor, blocking the binding of the endogenous neurotransmitter serotonin (5-HT). This antagonism modulates downstream signaling pathways, leading to its potential therapeutic effects. Notably, M100907 has demonstrated efficacy in preclinical models of psychosis and has been investigated for its potential as an antipsychotic agent.[3][5]
Signaling Pathways
The blockade of the 5-HT₂A receptor by M100907 influences several key signaling cascades. One of the primary pathways involves the modulation of glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor.[3] Antagonism of 5-HT₂A receptors has been shown to enhance NMDA receptor-mediated responses in the prefrontal cortex, which may contribute to its antipsychotic properties.[3] Furthermore, 5-HT₂A receptor antagonism can influence the release of other neurotransmitters, including dopamine, and regulate gene expression through pathways like the ERK1/2 signaling cascade.[6]
Caption: M100907 antagonism of the 5-HT₂A receptor.
Quantitative Data
The following table summarizes the binding affinity and functional potency of M100907 for the 5-HT₂A receptor.
| Compound | Target | Assay Type | Value | Reference |
| M100907 | 5-HT₂A Receptor | Binding Affinity (Ki) | 0.36 nM | [4] |
| M100907 | NMDA-induced responses | Functional Potency (EC₅₀) | 14 nM | [3] |
Emerging Therapeutic Targets
The versatility of the this compound scaffold has led to the exploration of other potential therapeutic targets beyond the 5-HT₂A receptor.
RIO Kinase 2 (RIOK2)
Recent drug discovery efforts have identified a derivative of this scaffold, CQ211, as a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase implicated in ribosome maturation and cell cycle progression, making it a potential target for cancer therapy.[7]
Multi-Targeted Approaches in Neuropharmacology and Oncology
The this compound moiety is considered a valuable building block for designing molecules with multi-targeted activities.[1][8] Its properties can be leveraged to develop compounds that modulate multiple receptors or enzymes involved in complex diseases like neurological disorders and cancer.[1][2] For example, derivatives are being investigated for their potential as kinase inhibitors and for their ability to interact with various biological targets.[9]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the therapeutic potential of compounds derived from the this compound scaffold.
Radioligand Binding Assay for 5-HT₂A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂A receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin or [³H]mesulergine) and varying concentrations of the test compound.[6]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assay for NMDA Receptor Modulation
Objective: To assess the effect of a test compound on NMDA receptor-mediated responses.
Methodology:
-
Slice Preparation: Brain slices containing the medial prefrontal cortex are prepared from rats.[3]
-
Electrophysiological Recording: Intracellular recordings are obtained from pyramidal neurons.[3]
-
Drug Application: NMDA is applied to elicit a response. The test compound is then bath-applied at various concentrations, and the effect on the NMDA-induced response is measured.[3]
-
Data Analysis: The change in the amplitude and duration of the NMDA-induced current or potential is quantified to determine the EC₅₀ of the test compound.[3]
Conclusion
The this compound scaffold is a privileged structure in drug discovery, with the 5-HT₂A receptor being a well-established therapeutic target for its derivatives, most notably M100907. The potent and selective antagonism of this receptor holds significant promise for the treatment of various neuropsychiatric disorders. Furthermore, the adaptability of this chemical core is evident in the emergence of new therapeutic targets such as RIOK2, highlighting its potential in oncology and other disease areas. Future research focusing on the structure-activity relationships of novel derivatives will likely unveil additional therapeutic applications for this versatile scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDL 100907 | 5-HT2A receptor antagonist | Hello Bio [hellobio.com]
- 5. M100907, a selective 5-HT(2A) receptor antagonist, attenuates phencyclidine-induced Fos expression in discrete regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy [4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-[3-(oxolan-3-yl)phenyl]methanone [smolecule.com]
- 9. 2176544-59-3(1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one) | Kuujia.com [kuujia.com]
In-Silico Exploration of Piperazine Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases. This technical guide delves into the in-silico methodologies employed to design and evaluate piperazine derivatives as kinase inhibitors, offering a comprehensive overview of the computational strategies that are accelerating drug discovery in this domain.
Introduction to Kinase Inhibition and the Role of Piperazine
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. Piperazine derivatives have emerged as a versatile class of compounds in the design of kinase inhibitors, owing to their ability to act as a scaffold for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. In-silico techniques are instrumental in rationally designing these derivatives and predicting their binding affinity and mechanism of action before their synthesis, thereby saving significant time and resources.
Quantitative Inhibitory Activity of Piperazine Derivatives
The following tables summarize the in-vitro inhibitory activities (IC50 values) of various piperazine derivatives against several key kinase targets as reported in the scientific literature.
Table 1: Piperazine Derivatives as VEGFR-2 Inhibitors
| Compound ID | Structure/Description | IC50 (µM) | Reference |
| Vd | Piperazine-chalcone hybrid | 0.57 | [1] |
| Ve | Piperazine-chalcone hybrid | 0.57 | [1] |
| 11 | Piperazine-based thiazolidinone | <0.3 | [2] |
| 13 | Piperazine-based thiazolidinone | <0.3 | [2] |
| 16 | Piperazine-based thiazolidinone | <0.3 | [2] |
| 11 | Piperazinylquinoxaline-based derivative | 0.19 | [3] |
Table 2: Piperazine Derivatives as CDK2 Inhibitors
| Compound ID | Structure/Description | IC50 (nM) | Reference |
| 9h | Benzofuran-piperazine hybrid | 40.91 | [4] |
| 11d | Benzofuran-piperazine hybrid | 41.70 | [4] |
| 11e | Benzofuran-piperazine hybrid | 46.88 | [4] |
| 13c | Benzofuran-piperazine hybrid | 52.63 | [4] |
| Staurosporine (Reference) | - | 56.76 | [4] |
Table 3: Piperazine Derivatives as PAK4 Inhibitors
| Compound ID | Structure/Description | IC50 (µM) | Ki (nmol/L) | Reference |
| 8d | 2,4-diaminoquinazoline derivative | 0.060 | - | [5] |
| 9c | 2,4-diaminoquinazoline derivative | 0.068 | - | [5] |
| 42 | Piperazine analogue | - | 6.6 | [6] |
| 55 | (S)-3-methylpiperazine derivative | 0.0183 | 10.2 | [6] |
Core In-Silico Experimental Protocols
This section outlines the detailed methodologies for the key computational experiments utilized in the study of piperazine-based kinase inhibitors.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol using AutoDock Vina:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Examples include VEGFR-2 (PDB ID: 4ASD), CDK2/cyclin A (PDB ID: 2CCH), and PAK4 (PDB ID: 5XVG).[7][8][9]
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the piperazine derivative using chemical drawing software like ChemDraw.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Assign Gasteiger charges and set up rotatable bonds using ADT.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the docking search space (grid box) to encompass the ATP-binding site of the kinase. This is typically centered on the co-crystallized ligand or identified active site residues.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.
-
Run the docking simulation using the Vina executable.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Protocol using GROMACS:
-
System Preparation:
-
Generate the topology and coordinate files for the protein using a force field such as CHARMM36.
-
Generate the topology and parameter files for the piperazine derivative ligand, often using a tool like the CGenFF server.
-
Combine the protein and ligand coordinates and topologies.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of appropriate size and shape.
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the temperature and pressure of the system.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate the trajectory of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the protein-ligand interactions.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural properties.
Protocol for CoMFA and CoMSIA:
-
Dataset Preparation:
-
Collect a series of piperazine derivatives with their corresponding experimental inhibitory activities (e.g., IC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds and perform energy minimization.
-
Align the molecules based on a common substructure (the piperazine core) or by docking them into the active site of the target kinase.
-
-
Calculation of Molecular Fields:
-
For CoMFA (Comparative Molecular Field Analysis) , calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules.
-
For CoMSIA (Comparative Molecular Similarity Indices Analysis) , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
PLS Analysis and Model Validation:
-
Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated field values (independent variables) with the biological activities (dependent variable).
-
Validate the model internally using leave-one-out cross-validation (q²) and externally using the test set (r²_pred).
-
-
Contour Map Analysis:
-
Visualize the results as 3D contour maps to identify regions where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Visualizing Kinase Signaling Pathways and In-Silico Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the in-silico design of kinase inhibitors.
Caption: A generalized workflow for the in-silico design of piperazine-based kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. musechem.com [musechem.com]
- 2. askfilo.com [askfilo.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Ligand Complex [mdtutorials.com]
- 5. rcsb.org [rcsb.org]
- 6. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
Methodological & Application
Synthesis Protocol for 1-(4-Methoxypyridin-2-yl)piperazine: An Application Note for Researchers
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery.[1][2] The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methoxypyridine and piperazine. This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the preparation and characterization of this key intermediate.
Introduction
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure, combining a methoxypyridine moiety with a piperazine ring, makes it a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of neuropharmacology and oncology. The synthesis protocol detailed herein provides a reliable method for the preparation of this compound in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the nitrogen atom of piperazine displaces the chlorine atom on the 2-position of the 4-methoxypyridine ring.
Figure 1: Reaction Scheme for the Synthesis of this compound.
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
2-chloro-4-methoxypyridine
-
Piperazine (anhydrous)
-
Dioxane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq).
-
Addition of Reagents: Add piperazine (5.0 eq) to the flask, followed by anhydrous dioxane (10 mL per mmol of 2-chloro-4-methoxypyridine). The large excess of piperazine serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.
-
To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate to quench any remaining acid and dissolve the product.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
-
Characterization:
-
The structure and purity of the final product, this compound, should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The product is typically a beige powder.[1]
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 2-chloro-4-methoxypyridine | C₆H₆ClNO | 143.57 | 1.0 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 5.0 |
| This compound | C₁₀H₁₅N₃O | 193.25 | Product |
Table 1: Stoichiometry of the Synthesis.
| Parameter | Expected Value |
| Physical State | Beige powder |
| Purity (NMR) | ≥ 95% |
| Storage | 0-8 °C |
Table 2: Physical and Storage Properties of this compound.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the Synthesis and Purification.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
2-chloro-4-methoxypyridine is a halogenated organic compound and should be handled with care.
-
Piperazine is corrosive and can cause burns. Avoid skin and eye contact.
-
Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method, based on a nucleophilic aromatic substitution reaction, is a straightforward and efficient way to produce this important building block for drug discovery and development. The provided data tables and workflow diagrams are intended to facilitate the successful implementation of this protocol in a research setting.
References
Application Notes and Protocols for N-Arylpiperazine Synthesis via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The N-arylpiperazine motif is a ubiquitous scaffold in medicinal chemistry, found in a multitude of clinically approved drugs and biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering significant advantages over classical methods. This document provides detailed application notes and experimental protocols for the synthesis of N-arylpiperazines utilizing this palladium-catalyzed cross-coupling reaction.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide), forming a new carbon-nitrogen bond.[1] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[1] For the synthesis of N-arylpiperazines, this methodology provides a direct and efficient route, often overcoming the limitations of traditional methods that may require harsh reaction conditions and multi-step procedures.[2]
The general transformation can be represented as follows:
Aryl Halide + Piperazine Derivative --(Pd Catalyst, Ligand, Base)--> N-Arylpiperazine
Key components of the reaction include a palladium precursor, a phosphine-based ligand, and a base. The choice of these components is critical for the success of the reaction and depends on the specific substrates being coupled.
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The N-arylpiperazine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various literature sources for the Buchwald-Hartwig amination in N-arylpiperazine synthesis.
Table 1: Mono-arylation of Unsubstituted Piperazine
| Aryl Halide | Piperazine (equiv.) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 2.5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 0.17 | 97 | [2] |
| 2-Chlorotoluene | 2.5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 0.17 | 95 | [2] |
| 4-Chloroanisole | 2.5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 0.17 | 92 | [2] |
| 1-Chloro-4-(trifluoromethyl)benzene | 2.5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 0.17 | 85 | [2] |
| 2-Chlorobenzonitrile | 2.5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 0.17 | 78 | [2] |
Table 2: Arylation of N-Substituted Piperazines
| Aryl Halide | Piperazine Derivative | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | N-Boc-piperazine | (SIPr)Pd(methallyl)Cl (3) | - | NaOtBu (1.2) | Dioxane | 100 | 0.08 | 96 | [3] |
| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (SIPr)Pd(methallyl)Cl (3) | - | NaOtBu (1.2) | Dioxane | 100 | 0.08 | 96 | [3] |
| 4-Bromoanisole | Piperidine | (SIPr)Pd(methallyl)Cl (3) | - | NaOtBu (1.2) | Dioxane | 100 | 0.33 | 93 | [3] |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu (2) | Toluene | Reflux | 6 | 94 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the tables.
Protocol 1: Rapid Mono-arylation of Piperazine with Aryl Chlorides [2]
This protocol is adapted from a procedure demonstrating a rapid, aerobic, and efficient synthesis of N-arylpiperazines.
Materials:
-
Aryl chloride (1.0 mmol)
-
Piperazine (2.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol)
-
Toluene (2 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
To the reaction vessel, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the aryl chloride and piperazine to the vessel, followed by the toluene.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.
Protocol 2: Arylation of N-Boc-piperazine with an Aryl Bromide [3]
This protocol describes the coupling of a protected piperazine with an aryl bromide using a pre-catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
N-Boc-piperazine (1.2 mmol)
-
(SIPr)Pd(methallyl)Cl (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol)
-
1,4-Dioxane (3 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, charge the Schlenk tube with (SIPr)Pd(methallyl)Cl and sodium tert-butoxide.
-
Add the aryl bromide and N-Boc-piperazine to the tube.
-
Add 1,4-dioxane to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 5 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure N-aryl-N'-Boc-piperazine.
Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow.
Caption: General scheme of the Buchwald-Hartwig amination for N-arylpiperazine synthesis.
Caption: A typical experimental workflow for the synthesis of N-arylpiperazines.
References
Application Notes and Protocols for Neuropharmacology Research Utilizing 1-(4-Methoxypyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxypyridin-2-yl)piperazine is a versatile chemical scaffold widely employed in medicinal chemistry and neuropharmacology. Its unique structural combination of a piperazine ring and a methoxypyridine moiety makes it a valuable starting material for the synthesis of a diverse range of bioactive molecules. In neuropharmacology, this scaffold is a key component in the development of novel ligands targeting various central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. These receptors are critically involved in the pathophysiology of numerous neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and cognitive impairments.
This document provides detailed application notes and experimental protocols for the utilization of derivatives of this compound in neuropharmacology research. The focus is on a representative class of arylpiperazine derivatives that exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, a key target in the development of anxiolytic and antidepressant therapies.
Application Notes
Arylpiperazine derivatives synthesized from this compound have shown significant promise as modulators of serotonergic neurotransmission. The primary application of these compounds in neuropharmacology research is the investigation of the 5-HT1A receptor system.
Key Research Applications:
-
Selective 5-HT1A Receptor Ligands: These compounds can be developed as high-affinity agonists, partial agonists, or antagonists for the 5-HT1A receptor, enabling detailed studies of its physiological and behavioral roles.
-
Anxiolytic and Antidepressant Drug Discovery: The 5-HT1A receptor is a validated target for anxiolytic and antidepressant drugs. Novel derivatives can be screened for their therapeutic potential in animal models of anxiety and depression.
-
Probing Receptor Structure and Function: Radiolabeled versions of these derivatives can be used in receptor binding and autoradiography studies to map the distribution of 5-HT1A receptors in the brain and to investigate ligand-receptor interactions.
-
Investigation of Serotonergic Signaling Pathways: By selectively activating or blocking 5-HT1A receptors, these compounds serve as valuable tools to dissect the downstream signaling cascades, including G-protein coupling, adenylyl cyclase activity, and modulation of ion channels.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of a representative arylpiperazine derivative, herein referred to as Compound X , which is synthesized using this compound as a precursor.
Table 1: Receptor Binding Affinity Profile of Compound X
| Receptor Subtype | Radioligand | Kᵢ (nM) | Source Organism |
| Human 5-HT₁ₐ | [³H]8-OH-DPAT | 1.5 ± 0.2 | Recombinant CHO-K1 cells |
| Human 5-HT₂ₐ | [³H]Ketanserin | 150 ± 15 | Recombinant HEK293 cells |
| Human 5-HT₂C | [³H]Mesulergine | 250 ± 30 | Recombinant HEK293 cells |
| Human Dopamine D₂ | [³H]Spiperone | 350 ± 40 | Recombinant CHO cells |
| Human α₁-Adrenergic | [³H]Prazosin | > 1000 | Rat brain cortex |
Kᵢ values are presented as mean ± SEM from at least three independent experiments.
Table 2: In Vitro Functional Activity of Compound X at the Human 5-HT₁ₐ Receptor
| Assay Type | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 25 ± 3 |
| [³⁵S]GTPγS Binding | Eₘₐₓ (% of 5-HT) | 85 ± 5 |
| cAMP Accumulation | IC₅₀ (nM) | 30 ± 4 |
EC₅₀ and IC₅₀ values represent the concentration of Compound X required to elicit 50% of its maximal response. Eₘₐₓ represents the maximal effect relative to the endogenous agonist serotonin (5-HT). Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay for 5-HT₁ₐ Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT₁ₐ receptor.[4]
Materials:
-
Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT₁ₐ receptor.
-
[³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Test compounds (e.g., Compound X) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the test compound dilution.
-
50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration of 0.5 nM.
-
100 µL of cell membrane suspension (containing 10-20 µg of protein) in assay buffer.
-
-
Incubate the plates at 25°C for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay for 5-HT₁ₐ Receptor Agonism
This protocol measures the functional activity of a test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT₁ₐ receptor.
Materials:
-
Membranes from CHO-K1 cells expressing the human 5-HT₁ₐ receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
Test compounds (e.g., Compound X).
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add in the following order:
-
20 µL of test compound dilution or buffer (for basal binding) or a reference agonist (e.g., 5-HT).
-
20 µL of cell membrane suspension (10-20 µg protein) in assay buffer containing 10 µM GDP.
-
20 µL of [³⁵S]GTPγS diluted in assay buffer to a final concentration of 0.1 nM.
-
-
Incubate the plates at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the bound radioactivity using a liquid scintillation counter.
-
Determine the non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding as a function of the test compound concentration and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
Visualizations
Signaling Pathway of the 5-HT₁ₐ Receptor
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow for In Vitro Compound Evaluation
Caption: Workflow for in vitro evaluation of novel compounds.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
Application of 1-(4-Methoxypyridin-2-yl)piperazine in Anticancer Drug Design
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents. Its versatile nature allows for the synthesis of a diverse range of derivatives with the potential to interact with various biological targets implicated in cancer progression. 1-(4-Methoxypyridin-2-yl)piperazine is a key building block in this context, offering a unique combination of a piperazine ring and a methoxypyridine moiety. This structural motif has been explored for the development of selective receptor modulators and enzyme inhibitors, with significant potential in oncology. Derivatives of this compound are being investigated for their ability to induce apoptosis and modulate critical signaling pathways in cancer cells, such as the NF-κB and kinase cascades. This document provides an overview of the application of this compound in anticancer drug design, including quantitative data on the efficacy of its derivatives and detailed experimental protocols.
Data Presentation
The following table summarizes the in vitro cytotoxicity of a series of synthesized piperazine derivatives, including compounds structurally related to this compound, against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| C-4 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide | A-549 (Lung Carcinoma) | 33.20 | [1] |
| HCT-116 (Colon Cancer) | 11.33 | [1] | ||
| C-5 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide | A-549 (Lung Carcinoma) | 21.22 | [1] |
| HCT-116 (Colon Cancer) | 45.89 | [1] | ||
| C-14 | (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone | MIAPaCa-2 (Pancreatic Cancer) | <1 | [1] |
| Gefitinib | Standard (EGFR inhibitor) | A-549 (Lung Carcinoma) | 16.56 | [1] |
| HCT-116 (Colon Cancer) | 10.51 | [1] | ||
| Compound 23 | Vindoline-piperazine conjugate | MDA-MB-468 (Breast Cancer) | 1.00 | |
| Compound 25 | Vindoline-piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | |
| Compound 5e | Rhein–piperazine–furanone hybrid | A549 (Lung Cancer) | 5.74 | |
| Compound 5e | Rhein–piperazine–furanone hybrid | H460 (Lung Cancer) | 4.35 | |
| Compound 9b | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7 (Breast Cancer) | <3 | [2][3] |
| PC3 (Prostate Cancer) | <3 | [2][3] | ||
| Compound 9d | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7 (Breast Cancer) | <3 | [2][3] |
| PC3 (Prostate Cancer) | <5 | [2][3] |
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway Inhibition
Derivatives of this compound are hypothesized to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One such pathway is the NF-κB signaling cascade, which is often constitutively active in cancer cells, promoting inflammation and preventing apoptosis.
References
Application Note: HPLC Purity Analysis of 1-(4-Methoxypyridin-2-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 1-(4-Methoxypyridin-2-yl)piperazine using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be selective, precise, and accurate, making it suitable for routine quality control and research applications.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for performing the HPLC purity analysis.
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Column | Octadecyl C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18).[2][3][4] |
| Mobile Phase A | 0.1% v/v Formic Acid in Water. |
| Mobile Phase B | 0.1% v/v Formic Acid in Acetonitrile. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 239 nm.[2][3][4] |
| Injection Volume | 10 µL. |
| Run Time | 35 minutes. |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard (of known purity)
-
This compound sample for analysis
Preparation of Solutions
2.3.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
2.3.2. Diluent
A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent for preparing the standard and sample solutions.
2.3.3. Standard Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
2.3.4. Sample Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the main peak.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution in duplicate and record the chromatograms.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Reference Std | ~12.5 | e.g., 1,500,000 | >99.5 |
| Sample 1 | ~12.5 | e.g., 1,485,000 | 99.0 |
| Impurity 1 | ~8.2 | e.g., 7,500 | 0.5 |
| Impurity 2 | ~15.1 | e.g., 7,500 | 0.5 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-(4-Methoxypyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of the compound 1-(4-Methoxypyridin-2-yl)piperazine. This versatile molecule serves as a significant building block in medicinal chemistry, particularly in the development of therapeutic agents for neuropharmacology and oncology.[1]
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 444666-41-5[1][2] |
| Molecular Formula | C₁₀H₁₅N₃O[1][2] |
| Molecular Weight | 193.25 g/mol [1][2] |
| Appearance | Beige powder[1] |
| Purity | ≥ 95% (NMR)[1] |
| Storage | Store at 0-8 °C[1] |
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Below are the expected ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds. The data is presented for a sample dissolved in Deuterated Chloroform (CDCl₃).
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Pyridine-H6 |
| ~6.25 | dd | 1H | Pyridine-H5 |
| ~6.15 | d | 1H | Pyridine-H3 |
| ~3.80 | s | 3H | OCH₃ |
| ~3.50 | t | 4H | Piperazine-H2', H6' |
| ~3.00 | t | 4H | Piperazine-H3', H5' |
| ~1.90 | s | 1H | NH |
¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~166.0 | Pyridine-C4 |
| ~159.0 | Pyridine-C2 |
| ~148.0 | Pyridine-C6 |
| ~105.0 | Pyridine-C5 |
| ~95.0 | Pyridine-C3 |
| ~55.0 | OCH₃ |
| ~46.0 | Piperazine-C2', C6' |
| ~45.0 | Piperazine-C3', C5' |
Mass Spectrometry Data
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common ionization method for small molecules.
Electron Ionization Mass Spectrometry (EI-MS)
| m/z | Proposed Fragment |
| 193 | [M]⁺ (Molecular Ion) |
| 178 | [M - CH₃]⁺ |
| 150 | [M - C₂H₅N]⁺ |
| 122 | [C₆H₆N₂O]⁺ |
| 95 | [C₅H₅NO]⁺ |
| 56 | [C₃H₆N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
400 MHz NMR Spectrometer
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual solvent peak of CDCl₃ in the ¹³C spectrum.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities for all signals in both spectra.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Mass Spectrometer with an Electron Ionization (EI) source
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Set the EI source to a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.
-
Compare the observed molecular weight with the calculated exact mass of the compound.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
Caption: Spectroscopic Analysis Logic Flow.
References
Application Notes and Protocols for 1-(4-Methoxypyridin-2-yl)piperazine in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 1-(4-Methoxypyridin-2-yl)piperazine, a versatile heterocyclic compound, in the development of biochemical assays. The protocols are intended for researchers in drug discovery and chemical biology investigating G-protein coupled receptors (GPCRs) and enzyme inhibition.
Introduction
This compound is a molecule with significant potential in medicinal chemistry and pharmaceutical research.[1] Its unique structure, combining a piperazine ring with a methoxypyridine moiety, makes it a valuable scaffold for developing selective modulators of biological targets.[1][2] Piperazine derivatives have been widely explored for their interactions with various biological targets, including neurotransmitter receptors and enzymes, indicating potential applications in neuropharmacology and oncology.[1]
These notes detail the application of this compound in two key types of biochemical assays: a GPCR radioligand binding assay and an enzyme inhibition assay.
Data Presentation
The following tables summarize representative quantitative data for this compound in the described assays. This data is illustrative and serves as an example of expected results based on the activity of structurally similar compounds.
Table 1: GPCR Binding Affinity of this compound
| Receptor Target | Radioligand | Ki (nM) |
| Serotonin Receptor 5-HT2A | [3H]-Ketanserin | 85 |
| Dopamine Receptor D2 | [3H]-Spiperone | 150 |
Table 2: Enzyme Inhibition Activity of this compound
| Enzyme Target | Substrate | IC50 (µM) |
| Urease | Urea | 15.5 |
| Atypical Kinase RIOK2 | ATP | 2.5 |
Experimental Protocols
Protocol 1: Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
[3H]-Ketanserin (specific activity ~80 Ci/mmol)
-
This compound
-
Non-specific binding control: Mianserin (10 µM)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methods:
-
Membrane Preparation:
-
Culture HEK293-5-HT2A cells to ~90% confluency.
-
Harvest cells by scraping and centrifuge at 1000 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in assay buffer.
-
Determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (final concentration 1 nM), and 50 µL of the test compound dilutions.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM Mianserin.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Urease Inhibition Assay
This protocol outlines a colorimetric assay to evaluate the inhibitory effect of this compound on urease activity.
Materials:
-
Jack bean urease
-
Phosphate buffer (100 mM, pH 7.4)
-
Urea solution (100 mM)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chloride from sodium hypochlorite)
-
This compound
-
Positive control: Thiourea
-
96-well microplate
-
Microplate reader
Methods:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and thiourea in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound or positive control to each well.
-
Add 25 µL of urease solution (6 U/mL) to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Colorimetric Detection:
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of ammonia produced, which reflects the urease activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abssample / Abscontrol)] x 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
References
Design of Selective Receptor Modulators with a Piperazine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and evaluation of selective receptor modulators incorporating a piperazine core. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds due to its favorable physicochemical and pharmacokinetic properties.[1] This guide will focus on the design of selective ligands for Dopamine (D₂, D₃, D₄) and Sigma (σ₁, σ₂) receptors, outlining key experimental procedures and data interpretation.
Introduction to Piperazine-Based Receptor Modulators
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile scaffold for drug design.[1] Its unique structural features allow for di-substitution, enabling the modulation of pharmacological activity and the fine-tuning of properties such as solubility and basicity. This has led to the development of numerous drugs targeting the central nervous system (CNS).[2]
Data Presentation: Quantitative Analysis of Piperazine-Based Modulators
The following tables summarize the binding affinities and selectivities of representative piperazine-containing compounds for Dopamine and Sigma receptors. This quantitative data is crucial for structure-activity relationship (SAR) studies and lead candidate selection.
Table 1: Binding Affinities (Kᵢ, nM) of Piperazine Derivatives for Dopamine Receptor Subtypes
| Compound ID | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | D₃ vs D₂ Selectivity | D₄ vs D₂ Selectivity | Reference |
| Compound 1 | 300 | 41.5 | - | 7.2 | - | [2] |
| Compound 2 | 39.4 | 23.9 | - | 1.6 | - | [2] |
| WC10 | - | - | - | 42-fold | - | [3] |
| WC26 | - | - | - | 51-fold | - | [3] |
| WC44 | - | - | - | 23-fold | - | [3] |
| Compound 6s | 120 | 2.6 | - | 46 | - | [4] |
| Compound 6t | 195 | 3.9 | - | 50 | - | [4] |
| Compound 12b | 40 | 0.3 | - | 133 | - | [5] |
| Compound 12c | 53 | 0.9 | - | 59 | - | [5] |
| (-)-10e | 47.5 | 0.57 | - | 83 | - | [6] |
Table 2: Binding Affinities (Kᵢ, nM) of Piperazine/Piperidine Derivatives for Sigma Receptor Subtypes
| Compound ID | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | σ₁ vs σ₂ Selectivity | Reference |
| Compound 1 | 3.2 | 106 | 33 | [7] |
| Compound 2 | 24 | 1200 | 50 | [7] |
| Compound 3 | 8.9 | 231 | 26 | [7] |
| Haloperidol (Ref.) | 2.5 | - | - | [7] |
| Compound 4b | 2.7 | - | 6-fold preference | [8] |
| Compound 4c | 3.5 | - | 10-fold preference | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of selective receptor modulators are provided below.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.[9] It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the binding affinity (Kᵢ) of unlabeled test compounds by measuring their ability to displace a specific radiolabeled ligand from its receptor.
Materials:
-
Receptor source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-(+)-Pentazocine for σ₁ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Unlabeled test compounds.
-
Non-specific binding control: A high concentration of a known unlabeled ligand.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.[10]
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its Kₔ value).
-
Increasing concentrations of the unlabeled test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the receptor.
Objective: To measure the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for G-protein coupled receptors (GPCRs) that couple to Gₛ (stimulatory) or Gᵢ (inhibitory) proteins. D₂-like dopamine receptors are Gᵢ-coupled and thus inhibit adenylyl cyclase activity.[11][12]
Materials:
-
Cells expressing the target Gᵢ-coupled receptor.
-
Assay medium (e.g., serum-free cell culture medium).
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Plating:
-
Plate cells expressing the Gᵢ-coupled receptor in a 96-well plate and incubate overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Wash the cells with assay medium.
-
Pre-incubate the cells with various concentrations of the test compound (potential antagonist).
-
Add a fixed concentration of a known agonist and a sub-maximal concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for antagonists.
-
Objective: To measure the ability of a compound to stimulate the release of intracellular calcium, a hallmark of GPCRs that couple to Gₒ proteins. While not the primary pathway for D₂ or σ₁ receptors, it is a common functional assay for many GPCRs. The sigma-1 receptor, being a chaperone protein at the endoplasmic reticulum, modulates calcium signaling through the IP3 receptor.[14]
Materials:
-
Cells expressing the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
Fluorescence plate reader with an injection port (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Plate cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye dissolved in assay buffer to each well.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.[15]
-
-
Assay Procedure:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Inject the test compound into the wells and immediately begin recording the fluorescence intensity over time.[16]
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Generate a dose-response curve by plotting the peak fluorescence change against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value for agonists.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways for the D₂ Dopamine Receptor and the Sigma-1 Receptor.
Caption: Signaling pathway of the Gᵢ-coupled Dopamine D₂ Receptor.
Caption: Simplified signaling mechanism of the Sigma-1 Receptor at the ER.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of selective receptor modulators.
Caption: Workflow for selective receptor modulator discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Formulation and Solubility of Piperazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies and solubility characteristics of piperazine-based compounds. Detailed protocols for solubility determination and the preparation of advanced formulations are included to assist researchers in overcoming the challenges associated with the poor aqueous solubility of many of these important therapeutic agents.
Introduction to Piperazine-Based Compounds and Solubility Challenges
The piperazine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] Despite their therapeutic importance, many piperazine derivatives exhibit poor water solubility, which can significantly hinder their oral bioavailability and clinical efficacy.[2] Understanding and addressing these solubility limitations is a critical aspect of the drug development process. This document outlines key formulation approaches and experimental protocols to enhance the solubility and dissolution of piperazine-based compounds.
Solubility Data of Representative Piperazine-Based Drugs
The aqueous and solvent solubility of several widely used piperazine-based drugs are summarized below. This data provides a baseline for formulation development and highlights the pH-dependent nature of their solubility.
| Compound | Solvent/Condition | Solubility | Reference |
| Clozapine | Water | <0.01% wt/wt | [3] |
| 0.1 N HCl | 30 mg/mL | [4] | |
| DMSO | 4.8 mg/mL | [4] | |
| Ethanol | 11 mg/mL | [4] | |
| Methanol | 10 mg/mL | [4] | |
| Transcutol P | 155.54 ± 2.72 mg/mL | ||
| Olanzapine | Water | Insoluble | [5] |
| DMSO | 62 mg/mL | [5] | |
| Ethanol | 9 mg/mL | [5] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [6] | |
| Co-amorphous with saccharin | 114-fold increase in water | [7] | |
| Vortioxetine | Water (as hydrobromide, ambient temp) | ~1.3 mg/mL (base) at pH 5.5 | |
| Water (pH 7.4) | ~50 µg/mL (base) | ||
| Water (37 °C) | 0.04 mg/mL | [8] | |
| DMSO | ~30 mg/mL | ||
| Ethanol | ~5 mg/mL | [9] | |
| Buspirone | Water (as hydrochloride) | Very soluble | [10] |
| Water | 0.588 mg/mL | [11] | |
| Buffer (pH 7.4) | 0.125 mg/mL | [11] | |
| Methanol | 50 mg/mL (with heat) | [12] |
Experimental Protocols for Solubility Enhancement
Several advanced formulation strategies can be employed to improve the solubility and dissolution rate of poorly soluble piperazine-based compounds. Detailed protocols for three common techniques are provided below.
Protocol for Preparation of Solid Dispersions by Solvent Evaporation
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. This technique can enhance solubility by reducing particle size and improving wettability.[13]
Materials:
-
Poorly soluble piperazine-based drug
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))[14]
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)[13]
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the piperazine-based drug and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5).[14]
-
Dissolve the drug and carrier in a common organic solvent in a round-bottom flask. Ensure complete dissolution.[13]
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[13]
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol for Co-crystallization by Liquid-Assisted Grinding
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. This approach can modify the physicochemical properties of a drug, including its solubility, without altering its chemical structure.[15]
Materials:
-
Piperazine-based drug
-
Co-former (a pharmaceutically acceptable compound, e.g., succinic acid, nicotinamide)[16]
-
Grinding solvent (e.g., acetonitrile, ethanol)
-
Ball mill or mortar and pestle
-
Spatula
Procedure:
-
Accurately weigh the piperazine-based drug and the co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2).
-
Place the physical mixture into a ball mill jar or a mortar.
-
Add a small amount of the grinding solvent to the mixture. The solvent acts as a catalyst for the co-crystal formation.[16]
-
If using a ball mill, grind the mixture for a predetermined time (e.g., 30-60 minutes) at a specific frequency.
-
If using a mortar and pestle, grind the mixture manually for a consistent period.
-
Collect the resulting powder.
-
Characterize the formation of the co-crystal using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol for Preparation of Nanosuspensions by Nanoprecipitation
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles which are stabilized by surfactants and polymers. The reduction in particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity.[17]
Materials:
-
Poorly soluble piperazine-based drug
-
Organic solvent (e.g., methanol, acetone)[17]
-
Aqueous phase (e.g., purified water)
-
Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)[17]
-
Syringe with a needle
-
Magnetic stirrer
-
Homogenizer (optional)
Procedure:
-
Dissolve the accurately weighed piperazine-based drug in a suitable organic solvent to prepare the organic phase.[17]
-
Dissolve the stabilizer in the aqueous phase.[17]
-
Place the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 1000 rpm).[17]
-
Slowly inject the organic phase into the stirring aqueous phase using a syringe. The drug will precipitate as nanoparticles upon contact with the anti-solvent (aqueous phase).[17]
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the evaporation of the organic solvent and the stabilization of the nanoparticles.[17]
-
For further size reduction and to ensure uniformity, the nanosuspension can be subjected to homogenization.[17]
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Experimental Workflow and Signaling Pathways
Visual representations of experimental workflows and relevant signaling pathways can aid in understanding the complex processes involved in the formulation and mechanism of action of piperazine-based compounds.
Caption: Experimental workflow for formulation and solubility testing.
Many piperazine-based antipsychotics and antidepressants exert their effects by modulating neurotransmitter systems, such as the serotonin and dopamine pathways.
Caption: Simplified 5-HT1A receptor signaling pathway.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[18]
Materials:
-
Piperazine-based compound (pure solid)
-
Purified water or buffer of desired pH
-
Small vials or flasks with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Add an excess amount of the solid piperazine-based compound to a vial containing a known volume of the aqueous medium (e.g., 5-10 mg in 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions and determine the concentration of the piperazine-based compound in the diluted sample.
-
Calculate the solubility of the compound by taking into account the dilution factor. The experiment should be performed in triplicate.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. comum.rcaap.pt [comum.rcaap.pt]
- 8. Investigations on the Solubility of Vortioxetine Based on X-ray Structural Data and Crystal Contacts [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Buspirone Hcl Exporter and Manufacturer from Gujarat, India [whiteswanpharmaceutical.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. sybespharmacy.com [sybespharmacy.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis Methods for Monosubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of monosubstituted piperazines, a critical scaffold in medicinal chemistry. Traditional multi-step approaches are often plagued by low overall yields and high production costs, making efficient one-pot methodologies highly sought after in drug discovery and development.[1][2] This guide focuses on modern, direct N-monosubstitution techniques that circumvent the need for protecting groups, thereby streamlining the synthetic process.
Application Notes
The synthesis of monosubstituted piperazines is a fundamental task in the preparation of a vast array of pharmaceuticals. The challenge lies in achieving mono-functionalization over di-substitution, which is a common side reaction when using free piperazine.[1] Historically, this has been addressed by protecting one of the piperazine nitrogens with groups like tert-butyloxycarbonyl (Boc) or benzyl, followed by substitution and deprotection.[1][2] However, these multi-step syntheses are inherently inefficient.
A significant advancement in this area is the one-pot, one-step synthesis utilizing the in situ formation of the piperazin-1-ium cation.[1][3] By mono-protonating piperazine, the nucleophilicity of one nitrogen atom is effectively masked, allowing for selective substitution on the free nitrogen.[2][4] This method has been successfully applied to a range of electrophilic reagents and Michael acceptors.[3][4]
Another powerful one-pot strategy for synthesizing substituted piperazines is through reductive amination. This approach allows for the construction of the piperazine ring or the introduction of a substituent in a single step from readily available starting materials.[5][6]
Key Advantages of One-Pot Methods:
-
Increased Efficiency: Reduced number of synthetic steps, leading to higher overall yields and shorter reaction times.
-
Cost-Effectiveness: Elimination of costly protecting groups and reduced consumption of solvents and reagents.[1]
-
Simplified Purification: Fewer intermediate steps result in cleaner reaction profiles and easier isolation of the final product.[1]
-
Scalability: One-pot procedures are often more amenable to large-scale industrial production.
Method Comparison
| Method | Key Features | Advantages | Disadvantages |
| Piperazin-1-ium Cation Method | In situ mono-protonation of piperazine to direct substitution. | High selectivity for mono-substitution, broad substrate scope, mild reaction conditions. | May require catalysis for less reactive electrophiles. |
| Reductive Amination | Formation of a C-N bond and subsequent reduction in one pot. | Utilizes readily available starting materials, can be performed under mild conditions. | May require specific catalysts and reducing agents. |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Piperazin-1-ium Cation: Aza-Michael Addition
This protocol describes the synthesis of a monosubstituted piperazine via aza-Michael addition to an activated alkene, a method that can be catalyzed by metal ions supported on a resin.[3][4]
Materials:
-
Piperazine
-
Piperazine-1,4-diium dichloride
-
Methanol
-
Activated alkene (e.g., acrylonitrile, methyl acrylate)
-
Weakly acidic cation-exchange resin (e.g., Amberlyst)
-
Metal salt for catalyst preparation (e.g., CuCl₂, AlCl₃, CeCl₃)
Procedure:
-
Catalyst Preparation: Prepare the metal-supported cation-exchange resin according to established procedures.
-
Reaction Setup: In a round-bottom flask, dissolve piperazine and piperazine-1,4-diium dichloride in methanol to generate the piperazin-1-ium cation in situ.[4]
-
Addition of Reagents: Add the activated alkene to the reaction mixture.
-
Catalysis: Introduce the metal-supported cation-exchange resin to the flask.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter off the resin catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: One-Pot Synthesis via Piperazin-1-ium Cation: Acylation
This protocol details the synthesis of an N-acylpiperazine using an acyl chloride as the electrophile.
Materials:
-
Piperazine
-
Piperazine-1,4-diium dichloride
-
Acetonitrile
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend piperazine and piperazine-1,4-diium dichloride in acetonitrile.
-
Base Addition: Add triethylamine to the suspension.
-
Electrophile Addition: Slowly add the acyl chloride to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: One-Pot Synthesis via Reductive Amination
This protocol outlines the synthesis of a monosubstituted piperazine using a one-pot reductive amination reaction.[7]
Materials:
-
2-(Piperazin-1-yl)ethanamine
-
A ketone or aldehyde (e.g., N-methyl-4-piperidone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(piperazin-1-yl)ethanamine and the ketone/aldehyde in DCE.
-
Acid Addition: Add a catalytic amount of acetic acid to the mixture.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride in portions to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.
Visualizations
Caption: Workflow for one-pot monosubstitution via the piperazin-1-ium cation.
Caption: Workflow for one-pot synthesis of monosubstituted piperazines via reductive amination.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxypyridin-2-yl)piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield in the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| For SNAr: | |
| Insufficient activation of the pyridine ring. The methoxy group is electron-donating, which disfavors nucleophilic attack. | Increase the reaction temperature and prolong the reaction time. Consider using a higher boiling point solvent like DMSO or NMP. If using 2-chloropyridine, switching to the more reactive 2-bromopyridine or 2-iodopyridine may improve results. |
| For Buchwald-Hartwig Amination: | |
| Inactive catalyst. | Ensure the palladium source and phosphine ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Using a pre-formed palladium catalyst can sometimes improve reproducibility. |
| Inappropriate ligand choice. | The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for this specific transformation. |
| Incorrect base. | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and anhydrous. |
| General: | |
| Poor quality of starting materials. | Verify the purity of 2-halo-4-methoxypyridine and piperazine. Impurities can interfere with the reaction. |
| Presence of water or oxygen. | For Buchwald-Hartwig reactions, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Di-substitution of Piperazine: | |
| Piperazine has two reactive nitrogen atoms, leading to the formation of 1,4-bis(4-methoxypyridin-2-yl)piperazine. | Use a large excess of piperazine (3-5 equivalents) to favor mono-substitution. Alternatively, use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step. |
| Hydrodehalogenation of the Starting Material (Buchwald-Hartwig): | |
| The aryl halide is reduced instead of undergoing amination. | This can be caused by the presence of water or an inappropriate ligand. Ensure anhydrous conditions and screen different ligands. Lowering the reaction temperature may also help. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of product with starting materials or side products during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Product is an oil or difficult to crystallize. | Attempt to form a salt of the product (e.g., hydrochloride or hydrobromide salt), which is often more crystalline and easier to purify by recrystallization. |
| Residual palladium catalyst. | Treat the crude product with a palladium scavenger, such as activated carbon or a commercially available scavenger resin, before final purification. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: SNAr or Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is generally the more reliable and versatile method for this specific synthesis. The electron-donating methoxy group on the pyridine ring makes the SNAr reaction challenging, often requiring harsh conditions and resulting in lower yields. The Buchwald-Hartwig reaction, with the appropriate choice of catalyst and ligand, can provide higher yields under milder conditions.
Q2: What is the most common side product in this synthesis, and how can I minimize it?
A2: The most common side product is the di-substituted piperazine, 1,4-bis(4-methoxypyridin-2-yl)piperazine. To minimize its formation, you can use a large excess of piperazine or employ a mono-protected piperazine like N-Boc-piperazine.
Q3: My Buchwald-Hartwig reaction is not working. What are the first things I should check?
A3: First, ensure that your reaction is strictly under an inert atmosphere and that all your reagents and solvents are anhydrous. Oxygen and water can deactivate the palladium catalyst. Second, re-evaluate your choice of ligand and base. The combination of these two components is crucial for the success of the reaction.
Q4: How can I effectively remove the palladium catalyst from my final product?
A4: After the reaction, a standard aqueous workup will remove some of the palladium salts. For residual palladium, you can perform a filtration through a pad of Celite, treat the organic solution with a palladium scavenger, or perform a final purification step such as recrystallization or column chromatography.
Q5: Can I use 2-chloro-4-methoxypyridine instead of 2-bromo-4-methoxypyridine for the Buchwald-Hartwig reaction?
A5: While aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations, modern catalyst systems with highly active ligands (e.g., BrettPhos, tBuXPhos) have been developed that can effectively couple aryl chlorides. However, you may need to screen different catalyst systems and reaction conditions to achieve a good yield.
Quantitative Data Summary
The following table summarizes representative yields for Buchwald-Hartwig amination reactions of various 2-halopyridines with amines, which can serve as a benchmark for what to expect in the synthesis of this compound.
| Aryl Halide | Amine | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | 85 | General Literature |
| 2-Chloropyridine | Aniline | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 92 | General Literature |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [1] |
| 2-Chloro-3-nitropyridine | Piperazine | None (SNAr) | Excess Piperazine | Acetonitrile | Reflux | 12 | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (General Procedure)
This is a general procedure based on typical conditions for the Buchwald-Hartwig amination of 2-halopyridines. Optimization may be required.
Materials:
-
2-Bromo-4-methoxypyridine
-
Piperazine (or N-Boc-piperazine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 2-bromo-4-methoxypyridine (1.0 mmol) and piperazine (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) (General Procedure)
This is a general procedure for SNAr reactions on activated halopyridines. This reaction may be low-yielding for this specific substrate and require optimization.
Materials:
-
2-Chloro-4-methoxypyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-chloro-4-methoxypyridine (1.0 mmol), piperazine (3.0 mmol), and potassium carbonate (2.0 mmol).
-
Add acetonitrile or DMSO (10 mL).
-
Heat the reaction mixture to reflux with stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A troubleshooting decision tree for improving the yield of this compound.
Caption: Simplified signaling pathways for the SNAr and Buchwald-Hartwig reaction mechanisms.
References
Optimization of Buchwald-Hartwig reaction conditions for aryl halides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Buchwald-Hartwig amination reactions involving aryl halides. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low to No Product Yield
Q1: I am not observing any product formation. What are the initial checks I should perform?
A1: When no product is formed, it is crucial to verify the integrity of your reagents and the reaction setup. Here are the initial troubleshooting steps:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precursors require reduction to the active Pd(0) species in situ.[1][2] If you are using a Pd(II) source like Pd(OAc)₂, the amine or phosphine ligand can act as a reductant.[1] However, using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can be more reliable.[1][3] Pre-catalysts are often preferred as they form the active LPd(0) complex more efficiently upon exposure to a base.[1]
-
Reagent Quality: Verify the purity of your aryl halide, amine, and solvent. Impurities can poison the catalyst. Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.
-
Base Strength and Solubility: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[1][2] However, the base must be sufficiently strong to deprotonate the amine-palladium complex.[4] If your substrate is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may require higher temperatures and catalyst loadings.[1][2] The solubility of the base can also impact the reaction rate; for instance, Cs₂CO₃ has good solubility in many organic solvents.[1]
-
Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under an inert atmosphere.[2]
Q2: My reaction is giving a low yield. What are the most common factors to optimize?
A2: Low yields can often be improved by systematically optimizing the reaction parameters. Consider the following adjustments:
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the substrates.[5] For sterically hindered aryl halides or less reactive amines, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective.[2][5]
-
Solvent Effects: The solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction rate.[6][7] Common solvents include toluene, dioxane, and THF.[1][2][8] Toluene is often a good choice as it can be heated to high temperatures and has poor solubility for iodide salts, which can sometimes inhibit the catalyst.[2] Aprotic, nonpolar solvents are classic choices, but for certain substrates, polar aprotic solvents might be necessary to ensure homogeneity.[6][7] However, be cautious as some polar solvents like acetonitrile and pyridine can inhibit the reaction by coordinating to the palladium center.[1]
-
Temperature and Reaction Time: Typical reaction temperatures range from 80-110 °C.[1][9] If you are using a weaker base or a less reactive aryl halide (e.g., an aryl chloride), higher temperatures may be necessary.[1][10] Conversely, for thermally sensitive substrates, lower temperatures with a more active catalyst system might be required.[1] Prolonging the reaction time can also sometimes lead to higher conversion.
-
Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, increasing the catalyst loading can improve yields for challenging substrates.[2][11] However, this also increases the cost and the amount of residual palladium in the product.
Frequently Asked Questions (FAQs)
Q3: Which palladium precursor should I choose: Pd(0) or Pd(II)?
A3: Both Pd(0) and Pd(II) sources can be used effectively. Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) species.[1][2] This reduction is often facilitated by the amine or phosphine ligand present in the reaction mixture.[1] Pd(0) sources such as Pd₂(dba)₃ are also widely used.[1] However, for reproducibility and efficiency, pre-catalysts are highly recommended.[1] These are air-stable Pd(II) complexes that readily form the active monoligated Pd(0) species upon reaction with a base, leading to more reliable results.[1]
Q4: How do I select the appropriate ligand for my specific aryl halide and amine?
A4: Ligand selection is critical and depends on the steric and electronic properties of your substrates.[5]
-
For primary amines: Ligands like BrettPhos have been specifically designed for the coupling of primary amines and can offer good selectivity.[2]
-
For secondary amines: A variety of ligands can be effective, with the first-generation P(o-tolyl)₃ being historically significant for coupling secondary amines with aryl bromides.[5]
-
For challenging substrates (e.g., aryl chlorides, hindered amines): Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often the ligands of choice as they promote the rates of oxidative addition and reductive elimination.[5][12]
Q5: What is the general reactivity order for aryl halides in the Buchwald-Hartwig reaction?
A5: Contrary to what is observed in many other cross-coupling reactions, the reactivity order for aryl halides in the Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1] Aryl iodides can be problematic as the iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, which can inhibit the catalyst.[1][2] Aryl chlorides are generally less reactive than aryl bromides and often require more specialized, electron-rich, and bulky ligands to achieve good yields.[3][10][13]
Q6: Can I use water in my reaction?
A6: While the Buchwald-Hartwig reaction is typically run under anhydrous conditions, small amounts of water are often tolerated, and in some cases, can even be beneficial by aiding in the reduction of Pd(II) to Pd(0).[2] However, excess water should be avoided as it can lead to hydrolysis of the phosphine ligands or the aryl halide.
Q7: My substrate has a base-sensitive functional group. What conditions should I use?
A7: For substrates with base-sensitive functional groups, such as esters or nitro groups, strong bases like NaOtBu should be avoided.[2] Instead, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are recommended.[1][2] The use of these weaker bases may necessitate higher reaction temperatures, longer reaction times, or increased catalyst loadings to achieve comparable yields.[1][2]
Q8: I am observing hydrodehalogenation of my aryl halide as a side product. How can I minimize this?
A8: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It can arise from β-hydride elimination from the amine.[6] To minimize this, you can try:
-
Using a bulkier ligand: This can disfavor the conformation required for β-hydride elimination.
-
Choosing a different base: The nature of the base can influence the rate of competing pathways.
-
Lowering the reaction temperature: This can sometimes reduce the rate of side reactions relative to the desired C-N bond formation.
Data Presentation
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | 19 | High reaction rates, low catalyst loadings possible.[1][2] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[2] |
| LHMDS | 26 | Allows for the use of substrates with protic functional groups.[2] | Solid is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[2] |
| Cs₂CO₃ | 10 | Good functional group tolerance; often provides the highest reaction rate among weak bases.[1][2] | Expensive; can be difficult to stir on a large scale.[2] |
| K₃PO₄ / K₂CO₃ | 12.3 / 10.3 | Excellent functional group tolerance; cost-effective.[1][2] | May require higher catalyst loadings and longer reaction times.[2] |
Table 2: General Solvent Selection Guide
| Solvent Class | Examples | Characteristics & Considerations |
| Aromatic Hydrocarbons | Toluene, Xylene | High boiling points, good for dissolving many organic substrates. Toluene is often preferred.[1][8] |
| Ethers | Dioxane, THF, CPME, t-Bu₂O | Good general-purpose solvents. Dioxane is a classic choice but has safety concerns.[1][8] |
| Alcohols | t-BuOH, t-AmOH | Can sometimes be effective, but may compete with the amine nucleophile in some cases. |
| Avoid | Chloroform, Acetonitrile, Pyridine | These solvents can coordinate to the palladium center and inhibit catalysis.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the primary amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl halide).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or GC/LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Amination of an Aryl Chloride using a Pre-catalyst and a Weaker Base
This protocol is adapted for the more challenging coupling of an aryl chloride.
-
Reaction Setup: To an oven-dried vial under an inert atmosphere, add the aryl chloride (1.0 equivalent), the amine (1.2 equivalents), the weaker base (e.g., K₃PO₄, 2.0 equivalents), and the pre-catalyst (e.g., an XPhos-based pre-catalyst, 1-3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH or dioxane).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at a higher temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by GC/LC-MS).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general experimental workflow for the Buchwald-Hartwig reaction.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Solubility of 1-(4-Methoxypyridin-2-yl)piperazine
Welcome to the technical support center for 1-(4-methoxypyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My compound is showing poor aqueous solubility. What are the primary strategies I should consider to enhance it?
For a weakly basic compound like this compound, the following techniques are recommended for enhancing aqueous solubility:
-
pH Adjustment: Lowering the pH of the aqueous medium to create an acidic environment can significantly increase solubility by forming a protonated, more soluble species.[7]
-
Salt Formation: Preparing a stable salt of the compound is a common and effective method to improve solubility and dissolution rates.[5][8]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[11][12]
The choice of method depends on the desired formulation, the required fold-increase in solubility, and the intended application.[13]
Troubleshooting Guides
Issue 1: I've tried lowering the pH, but the solubility is not improving as expected.
-
Troubleshooting Steps:
-
Verify pH Measurement: Ensure your pH meter is properly calibrated and that the final pH of the solution is accurate.
-
Assess Buffer Capacity: If using a buffer, ensure it has sufficient capacity to maintain the target pH after the addition of the compound.
-
Consider the pKa of the Compound: The effectiveness of pH adjustment is dependent on the pKa of the ionizable groups in the molecule. For significant ionization and solubility enhancement of a basic compound, the pH of the solution should be at least 1-2 units below the pKa of the basic center. The pKa of the piperazine moiety is a key factor here.
-
Evaluate for Precipitation of the Free Base: In certain pH ranges, the less soluble free base might precipitate. Observe the solution for any turbidity or solid particles.
-
-
Workflow for pH Adjustment Troubleshooting:
Caption: Troubleshooting workflow for pH adjustment.
Issue 2: I formed a salt of my compound, but it is not stable in my formulation.
-
Troubleshooting Steps:
-
Counter-ion Selection: The choice of the counter-ion is crucial for salt stability and solubility.[14] Experiment with different pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate).
-
Hygroscopicity Assessment: Some salts are highly hygroscopic and can absorb moisture, leading to physical instability. Store the salt under controlled humidity conditions and consider less hygroscopic salt forms.
-
Common Ion Effect: If your formulation contains other ions that are the same as the counter-ion of your salt, it can decrease the salt's solubility.[15] Analyze the full composition of your formulation.
-
Disproportionation: The salt may convert back to the less soluble free base, especially in buffered or high pH environments. Monitor the pH of your formulation over time.
-
-
Decision Tree for Salt Selection:
Caption: Decision tree for selecting a stable salt form.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 2.0, 4.0, 6.0, 7.4)
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
Methodology:
-
Prepare a series of phosphate buffer solutions at the desired pH values.
-
Add an excess amount of this compound to vials containing a known volume of each buffer solution.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase for HPLC analysis or the corresponding buffer for UV-Vis analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC or UV-Vis with a standard curve).
-
Record the solubility at each pH.
Data Presentation:
| pH | Solubility (mg/mL) |
| 2.0 | [Experimental Value] |
| 4.0 | [Experimental Value] |
| 6.0 | [Experimental Value] |
| 7.4 | [Experimental Value] |
Protocol 2: Co-solvency for Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol
-
Deionized water
-
Vials with screw caps
-
Shaking incubator
-
Analytical equipment (HPLC or UV-Vis)
Methodology:
-
Prepare various co-solvent-water mixtures in different volume ratios (e.g., 10%, 20%, 40%, 60% v/v of co-solvent in water).
-
Add an excess amount of the compound to vials containing each co-solvent mixture.
-
Follow steps 3-6 from the pH-dependent solubility protocol to determine the equilibrium solubility in each mixture.
-
Plot the solubility of the compound as a function of the co-solvent concentration.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| PG | 10 | [Experimental Value] |
| PG | 20 | [Experimental Value] |
| PG | 40 | [Experimental Value] |
| PEG 400 | 10 | [Experimental Value] |
| PEG 400 | 20 | [Experimental Value] |
| PEG 400 | 40 | [Experimental Value] |
| Ethanol | 10 | [Experimental Value] |
| Ethanol | 20 | [Experimental Value] |
| Ethanol | 40 | [Experimental Value] |
Protocol 3: Preparation and Evaluation of Cyclodextrin Inclusion Complexes
Objective: To prepare and evaluate the effect of cyclodextrin complexation on the solubility of this compound.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
-
Analytical equipment (HPLC or UV-Vis)
Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Shake at a constant temperature for 24-48 hours.
-
Centrifuge and analyze the supernatant to determine the concentration of the dissolved compound.
-
Plot the compound concentration against the cyclodextrin concentration to determine the type of complex formation and the stability constant.
-
-
Preparation of Solid Inclusion Complex (Kneading Method):
-
Create a paste by kneading a 1:1 molar ratio of the compound and cyclodextrin with a small amount of water-alcohol mixture.
-
Continue kneading for 45-60 minutes.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Solubility Determination of the Complex:
-
Determine the aqueous solubility of the prepared solid complex using the equilibrium solubility method described in Protocol 1 (using deionized water).
-
Data Presentation:
| Cyclodextrin | Molar Ratio (Drug:CD) | Apparent Solubility (mg/mL) |
| β-CD | 1:1 | [Experimental Value] |
| HP-β-CD | 1:1 | [Experimental Value] |
General Experimental Workflow
The following diagram illustrates a general workflow for selecting a suitable solubility enhancement technique.
Caption: General workflow for solubility enhancement.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. rjpdft.com [rjpdft.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. humapub.com [humapub.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude 1-(4-Methoxypyridin-2-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(4-Methoxypyridin-2-yl)piperazine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of unreacted starting materials (e.g., 2-chloro-4-methoxypyridine, piperazine). | - Extraction: Perform an acidic wash (e.g., 1M HCl) to remove unreacted piperazine, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities. Neutralize the aqueous layer and extract with an organic solvent to recover any piperazine if needed. - Column Chromatography: Use flash column chromatography with a step gradient to separate the product from starting materials. |
| Presence of a Major Side-Product | Formation of bis-substituted piperazine, where two molecules of 2-chloro-4-methoxypyridine react with one molecule of piperazine. | - Column Chromatography: This impurity is significantly less polar than the desired product and can be separated by flash column chromatography on silica gel using an ethyl acetate/hexane or dichloromethane/methanol gradient. |
| Product Oiling Out During Recrystallization | The chosen solvent system is not ideal, leading to the product separating as an oil instead of crystals upon cooling. | - Solvent Screening: Test a range of solvent systems. Good starting points include isopropanol, ethanol/water, or ethyl acetate/heptane. - Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. - Seeding: Add a small crystal of pure product to induce crystallization. |
| Product Streaking on Silica Gel TLC/Column | The basic nature of the piperazine moiety interacts strongly with the acidic silica gel. | - Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in methanol) to the eluent to suppress the interaction with silica. - Alternative Stationary Phase: Use a less acidic stationary phase such as alumina (basic or neutral) or amine-functionalized silica for column chromatography. |
| Difficulty in Removing Residual Solvents | High-boiling point solvents used in the reaction or purification are retained in the final product. | - Azeotropic Removal: Co-evaporate the product with a lower-boiling point solvent like dichloromethane or methanol under reduced pressure. - High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (if the product is thermally stable). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective methods are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both is used for achieving high purity.
Q2: What are the recommended solvent systems for flash column chromatography?
A2: For silica gel chromatography, a gradient of ethyl acetate in hexane (e.g., 20% to 100%) or methanol in dichloromethane (e.g., 1% to 10%) is typically effective. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can improve peak shape and recovery by minimizing tailing. For basic compounds like this, using neutral or basic alumina as the stationary phase can also be advantageous.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Good single solvents to try are isopropanol or ethanol. Solvent pairs such as ethanol/water, methanol/water, or ethyl acetate/heptane can also be effective. The ideal solvent system will dissolve the crude product when hot but have low solubility when cold.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% trifluoroacetic acid or formic acid) is a standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q5: What are the expected ¹H NMR chemical shifts for this compound?
A5: The expected proton NMR signals are approximately:
-
Piperazine protons: ~3.0-3.6 ppm
-
Methoxypyridine protons: ~6.2-7.9 ppm (aromatic region)
-
Methoxy protons: ~3.8 ppm (singlet)
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound from starting materials and side-products.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh) or neutral alumina
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Elution: Start the elution with a low-polarity solvent system (e.g., 20% ethyl acetate in hexane containing 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add methanol to a dichloromethane eluent) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Silica Gel | Alumina (Neutral) |
| Stationary Phase | 230-400 mesh | 80-200 mesh |
| Eluent System | Ethyl Acetate/Hexane with 0.5% Triethylamine | Dichloromethane/Methanol |
| Gradient | 20% to 80% Ethyl Acetate | 1% to 5% Methanol |
Protocol 2: Recrystallization
Objective: To obtain highly pure crystalline this compound.
Materials:
-
Crude this compound from chromatography
-
Recrystallization solvent (e.g., isopropanol, ethanol/water)
-
Erlenmeyer flask, condenser, heating mantle, and filtration apparatus
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Solvent System | Procedure Notes |
| Isopropanol | Good for obtaining well-defined crystals. |
| Ethanol/Water | Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool. |
| Ethyl Acetate/Heptane | Dissolve in hot ethyl acetate and add heptane until turbidity is observed. Reheat to clarify and then cool. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
HPLC-UV Methods for Piperazine Derivative Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scientists, researchers, and drug development professionals working with HPLC-UV methods for the analysis of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do I observe peak tailing with my piperazine derivative analytes?
A1: Peak tailing is a common issue when analyzing basic compounds like piperazine derivatives on traditional silica-based reversed-phase columns (e.g., C18).[1][2] The primary cause is the interaction between the basic amine functional groups of the piperazine derivatives and the acidic residual silanol groups on the silica surface of the HPLC column.[1][2] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.[1]
To mitigate peak tailing, consider the following:
-
Mobile Phase pH Adjustment: Operating at a lower mobile phase pH (e.g., pH 2-4) can suppress the ionization of the silanol groups, reducing their interaction with the protonated basic analytes.[3][4]
-
Use of End-Capped Columns: Employing a highly deactivated, end-capped column can minimize the number of available free silanol groups.[1]
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
High pH Conditions: Alternatively, using a column stable at high pH (pH > 8) can deprotonate the piperazine derivative, reducing its interaction with the ionized silanol groups.[5]
Q2: I am seeing "ghost peaks" in my chromatograms. What are the likely sources and how can I eliminate them?
A2: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[6][7] They can arise from several sources, particularly in gradient elution.[8]
Common sources of ghost peaks include:
-
Mobile Phase Contamination: Impurities in the solvents (even HPLC grade), buffers, or water used to prepare the mobile phase are a frequent cause.[6][8] Microbial growth can also occur in buffered mobile phases over time.[6]
-
System Contamination: Carryover from previous injections, especially of highly concentrated samples, can lead to ghost peaks.[6][7] Contaminants can accumulate in the injector, tubing, and mixer.[6]
-
Sample Preparation: Contamination can be introduced during sample preparation from vials, caps, or pipettes.[9]
-
Column Bleed: Degradation of the stationary phase can release compounds that appear as ghost peaks.[6]
To troubleshoot ghost peaks, a systematic approach is recommended. This can be visualized in the troubleshooting workflow below.
Q3: My baseline is drifting during the analysis. What could be the cause?
A3: Baseline drift, a gradual upward or downward trend in the baseline, can compromise the accuracy of peak integration.[10][11] Common causes include:
-
Mobile Phase Issues: In gradient elution, a significant mismatch in the UV absorbance of the mobile phase components can cause drift.[12] The degradation of mobile phase components, such as trifluoroacetic acid (TFA), can also lead to a rising baseline.[11] Inadequate degassing of the mobile phase can cause bubbles to form in the detector cell, resulting in an unstable baseline.[10][11]
-
Temperature Fluctuations: Changes in the ambient temperature can affect the column and detector, leading to baseline drift.[10][11] Maintaining a stable column and detector temperature is crucial.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause the baseline to drift.
-
Detector Lamp Issues: An aging or failing detector lamp can result in an unstable baseline.
Q4: The resolution between my main peak and a closely related impurity is poor. How can I improve it?
A4: Poor resolution between closely eluting peaks can be a significant challenge in related substances analysis.[13][14] To improve resolution, you can systematically adjust several chromatographic parameters:
-
Mobile Phase Composition: Modifying the organic-to-aqueous ratio in the mobile phase can alter the selectivity between the two peaks.[13]
-
Mobile Phase pH: For ionizable compounds like piperazine derivatives, a small change in the mobile phase pH can significantly impact the retention and selectivity.[4][5][15]
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl or cyano column) can provide a different selectivity.
-
Gradient Profile: Optimizing the gradient slope can help to better separate closely eluting compounds. A shallower gradient can often improve resolution.[5]
-
Temperature: Adjusting the column temperature can influence the selectivity of the separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Troubleshooting Guides
Peak Tailing Troubleshooting
This guide provides a step-by-step approach to addressing peak tailing issues in the analysis of piperazine derivatives.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing issues.
Ghost Peak Investigation
This guide outlines a systematic approach to identifying and eliminating ghost peaks from your chromatograms.
Troubleshooting Workflow for Ghost Peaks
Caption: A flowchart for investigating the source of ghost peaks.
Data Presentation
Table 1: Comparison of HPLC-UV Method Parameters for Piperazine Derivative Analysis
| Parameter | Method 1 (Derivatization)[16] | Method 2 (Direct)[17] |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | Not specified |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) | Phosphate buffer (pH 4.1) and Methanol |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 340 nm | 210.4 nm and 230.4 nm |
| Derivatizing Agent | NBD-Cl (4-chloro-7-nitrobenzofuran) | None |
| Analytes | Piperazine | BZP, MDBP, MeOPP, mCPP, TFMPP |
| LOD/LOQ | LOD: 30 ppm, LOQ: 90 ppm | Not specified |
Table 2: Validation Summary for a Piperazine Derivative HPLC-UV Method [17]
| Validation Parameter | Result |
| Linearity Range | 0.5 to 7 µg/mL |
| Repeatability (RSD%) | < 2% |
| Limit of Detection (LOD) | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine after Derivatization with NBD-Cl[16]
This protocol describes the analysis of piperazine in an active pharmaceutical ingredient (API) after derivatization to make it UV-active.
1. Materials and Reagents:
-
Piperazine standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Diluent (to be specified based on sample)
2. Standard Preparation:
-
Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask.
-
Dissolve and make up to the mark with diluent.
-
Transfer 12.5 µL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
3. Sample Preparation (Spiked Sample for Method Validation):
-
Prepare an analyte solution of 0.5 mg/mL.
-
Spike with 0.1% of piperazine with respect to the analyte concentration.
4. Derivatization Procedure:
-
The specifics of the derivatization reaction (e.g., reaction time, temperature, and concentration of NBD-Cl) should be optimized. The reaction forms a stable, UV-active derivative of piperazine.
5. HPLC Conditions:
-
HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[16]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[16]
-
Column Temperature: 35°C.[16]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10 µL.[16]
-
Detection Wavelength: 340 nm.[16]
-
Run Time: 20 minutes.[16]
6. Data Analysis:
-
Quantify the piperazine derivative peak based on the calibration curve generated from the derivatized piperazine standards.
Protocol 2: General Approach for Direct HPLC-UV Analysis of Piperazine Derivatives[17]
This protocol provides a general framework for the direct analysis of UV-active piperazine derivatives.
1. Materials and Reagents:
-
Piperazine derivative standards (e.g., BZP, mCPP, TFMPP)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 4.1)
-
Phosphoric acid and Sodium Hydroxide (for pH adjustment)
2. Standard Preparation:
-
Prepare individual stock solutions of each piperazine derivative in methanol.
-
Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentrations within the linear range (e.g., 0.5 to 7 µg/mL).[18]
3. Sample Preparation:
-
Dissolve the sample containing the piperazine derivatives in a suitable solvent, ensuring compatibility with the mobile phase.
4. HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol. The exact ratio and pH should be optimized for the specific analytes. For example, a starting point could be a gradient or isocratic elution with a buffer at pH 4.1.[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Select a wavelength where the analytes have significant absorbance, for example, 210.4 nm or 230.4 nm.[17]
5. Data Analysis:
-
Identify and quantify the piperazine derivatives based on their retention times and the calibration curves of the corresponding standards.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. welch-us.com [welch-us.com]
- 7. hplc.eu [hplc.eu]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. labtech.tn [labtech.tn]
- 12. HPLC - Negative Peaks and Baseline Drift - Axion Labs [axionlabs.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of 1-(4-Methoxypyridin-2-yl)piperazine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 1-(4-Methoxypyridin-2-yl)piperazine in solution. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Table 1: Troubleshooting Common Issues in Stability Testing
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying concentrations at the same time point). | - Improper sample preparation or dilution. - Instability of the analytical method.[1] - Fluctuation in instrument performance. | - Ensure accurate and consistent pipetting and dilution techniques. - Validate the analytical method for precision, accuracy, and linearity. - Perform system suitability tests before each analytical run. |
| Appearance of unexpected peaks in the chromatogram. | - Formation of degradation products. - Contamination from solvents, glassware, or the container closure system.[2] - Interaction with excipients in the formulation. | - Conduct forced degradation studies to identify potential degradation products. - Use high-purity solvents and thoroughly clean all equipment. - Evaluate drug-excipient compatibility. |
| Rapid degradation of the compound in solution. | - The compound is inherently unstable under the tested conditions (e.g., pH, temperature, light). - Presence of oxidizing agents or catalysts.[2][3] | - Adjust the pH of the solution to a more stable range (e.g., near neutral). - Store solutions at lower temperatures and protect from light. - Use purified solvents and consider adding antioxidants or chelating agents if oxidation is suspected. |
| No degradation is observed under stress conditions. | - The stress conditions are not harsh enough. - The analytical method is not stability-indicating. | - Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). - Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[3] |
| Precipitation of the compound in solution. | - Poor solubility of the compound in the chosen solvent. - Change in pH or temperature affecting solubility. - Formation of an insoluble degradation product. | - Determine the solubility of the compound in various solvents before initiating the stability study. - Use co-solvents or adjust the pH to improve solubility. - Characterize the precipitate to determine if it is the parent compound or a degradant. |
Frequently Asked Questions (FAQs)
1. What are the typical storage conditions for this compound in its solid form?
As a beige powder, it is recommended to store the compound at 0-8 °C to ensure its long-term stability.[4]
2. What factors can influence the stability of this compound in solution?
Several factors can affect its stability, including temperature, pH, light exposure, oxygen, and the presence of other reactive species in the solution.[2][5] High temperatures can accelerate degradation reactions, while both acidic and alkaline pH can catalyze hydrolysis.[2][5] Exposure to UV light may lead to photolytic degradation.[2]
3. What are the likely degradation pathways for this compound?
Based on its structure, which contains a piperazine ring and a methoxypyridine moiety, potential degradation pathways include:
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[6]
-
Hydrolysis: The ether linkage of the methoxy group on the pyridine ring could be susceptible to hydrolysis under strong acidic conditions.
-
Photodegradation: Aromatic systems like the pyridine ring can be susceptible to photolytic degradation.
4. Which analytical techniques are suitable for monitoring the stability of this compound in solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[7] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[3]
5. How should a forced degradation study be designed for this compound?
A forced degradation study should expose solutions of this compound to various stress conditions to accelerate its degradation and identify potential degradation products.[8] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).[2]
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).[2]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solution at a temperature above the accelerated stability testing conditions (e.g., 70-80 °C).
-
Photostability: Exposing the solution to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating HPLC method. Method development and validation are crucial for specific applications.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution. Further dilute to a working concentration.
-
Sample Solution: Prepare solutions of this compound in the desired solvent for the stability study at a known concentration.
3. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the parent compound.
-
Inject the samples from the stability study at specified time points.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
4. Quantification:
-
Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the initial peak area (time zero).
Protocol: Forced Degradation Study
1. Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 methanol:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at 80 °C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the validated stability-indicating HPLC method.
Data Presentation
Table 2: Illustrative Stability Data for this compound in Aqueous Solution (pH 7.0) at Different Temperatures
| Time (days) | Remaining Compound (%) at 4 °C | Remaining Compound (%) at 25 °C | Remaining Compound (%) at 40 °C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 98.5 | 95.2 |
| 14 | 99.6 | 97.1 | 90.8 |
| 30 | 99.2 | 94.0 | 82.5 |
| 60 | 98.5 | 88.3 | 68.1 |
| 90 | 97.8 | 82.9 | 55.4 |
Table 3: Illustrative Forced Degradation Data for this compound (% Degradation after 48 hours)
| Stress Condition | % Degradation | Number of Degradation Products Observed |
| 0.1 M HCl, 60 °C | 15.2 | 2 |
| 0.1 M NaOH, 60 °C | 25.8 | 3 |
| 3% H₂O₂, RT | 35.5 | 4 |
| 80 °C | 12.1 | 1 |
| Photostability (ICH Q1B) | 8.5 | 2 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. biomedres.us [biomedres.us]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing common byproducts in piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of common byproducts during piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in piperazine synthesis?
A1: The byproducts largely depend on the synthetic route employed:
-
From Ethanolamine: The primary byproducts include ethylenediamine (EDA), aminoethylpiperazine (AEP), and aminoethylethanolamine (AEEA).[1] Higher-order polyamines can also be formed.
-
From Diethanolamine (DEA): Common byproducts are aminoethylethanolamine (AEEA), ethylenediamine (EDA), and diethylenetriamine (DETA).[2]
-
From Ethylene Dichloride and Ammonia: This method is prone to forming a mixture of linear and cyclic polyamines, with ethylenediamine being a significant byproduct, which can make purification challenging.[3]
-
In Substituted Piperazine Synthesis: When preparing N-monosubstituted piperazines, the most common byproduct is the corresponding N,N'-disubstituted piperazine.[4]
Q2: How can I reduce the formation of polyamine byproducts in the ethanolamine process?
A2: To minimize polyamine formation, careful control of reaction conditions is crucial. Key strategies include:
-
Catalyst Selection: A nickel-magnesium oxide (Ni-MgO) catalyst has been shown to improve selectivity for piperazine.[1]
-
Temperature Control: Higher reaction temperatures, typically between 200°C and 275°C, can favor piperazine formation over other amines.[1]
-
Reactant Ratios: Using a molar excess of ammonia can help suppress the formation of higher-order polyamines.[5]
Q3: Is it possible to avoid the formation of di-substituted byproducts when synthesizing mono-substituted piperazines?
A3: Completely avoiding di-substituted byproducts can be challenging, but their formation can be significantly suppressed. The most common industrial approach is the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. This allows for selective substitution on the unprotected nitrogen, followed by deprotection.[4] An alternative one-pot method involves the use of a protonated piperazine, which deactivates one nitrogen atom and favors mono-substitution.[4]
Troubleshooting Guides
Issue 1: Low Yield of Piperazine and High Concentration of Ethylenediamine (EDA)
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the ethanolamine process with a Ni-MgO catalyst, temperatures between 200°C and 275°C are reported to favor piperazine formation.[1] Lower temperatures may favor the formation of EDA. |
| Inappropriate Catalyst | Ensure the use of a suitable catalyst. For instance, a Ni-MgO catalyst has demonstrated good selectivity towards piperazine from ethanolamine and diethanolamine.[1] For other routes, catalysts like nickel, copper, or cobalt may be used.[2] |
| Insufficient Ammonia Concentration | In the ethanolamine or ethylene dichloride routes, a sufficient excess of ammonia is necessary to drive the reaction towards piperazine and suppress the formation of EDA and other polyamines.[5] |
Issue 2: High Concentration of Polyamines (AEP, DETA, etc.)
| Potential Cause | Recommended Solution |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of higher molecular weight polyamines. Monitor the reaction progress and stop it once the optimal conversion to piperazine is achieved. |
| Suboptimal Reactant Ratios | Adjust the molar ratio of the reactants. For example, in the synthesis from diethanolamine, the ratio of ammonia to diethanolamine can influence the product distribution. |
| Inefficient Mixing | Ensure proper agitation in the reactor to maintain a homogenous reaction mixture, which can help prevent localized side reactions that lead to polyamine formation. |
Data on Byproduct Formation
The following tables summarize the product distribution in piperazine synthesis under different conditions as reported in the literature.
Table 1: Product Distribution from Aminoethyl Ethanolamine with Ni-MgO Catalyst at 225°C [1]
| Product | Percentage of Converted AEEA |
| Piperazine | 82% |
| Aminoethylpiperazine | 6% |
| Ethylenediamine | 6% |
| Other Products | 6% |
Table 2: Product Distribution from Diethylene Triamine with Ni-MgO Catalyst [1]
| Product | Percentage of Converted DETA |
| Piperazine | 83% |
| Ethylenediamine | 6% |
| Aminoethylpiperazine | 5% |
| Other Amines | 6% |
Table 3: Product Distribution from Diethanolamine with Ni-MgO Catalyst at 225°C [1]
| Product | Percentage of Converted DEA |
| Piperazine | 47% |
| Aminoethylethanolamine | 26% |
| Monoethanolamine | 9% |
| Ethylenediamine | 8% |
| Other Amines | 10% |
Experimental Protocols
Protocol 1: High-Selectivity Piperazine Synthesis from Diethylene Triamine
This protocol is based on a method demonstrated to yield a high percentage of piperazine.[1]
Materials:
-
Diethylene triamine (DETA)
-
Water-free ammonia
-
Ni-MgO catalyst
-
High-pressure autoclave with agitation
Procedure:
-
Charge the autoclave with diethylene triamine and the Ni-MgO catalyst.
-
Seal the autoclave and purge with an inert gas.
-
Introduce water-free ammonia into the autoclave. A significant molar excess of ammonia to DETA is recommended.
-
Heat the agitated reactor to 225°C. The pressure will rise to approximately 180 atm.
-
Maintain these conditions for approximately 3 hours.
-
Monitor the reaction progress by taking samples and analyzing them via gas chromatography.
-
Once the desired conversion of DETA is achieved (e.g., 97%), cool down the reactor and carefully vent the excess ammonia.
-
The product mixture can then be purified by distillation.
Visualizations
Reaction Pathway for Piperazine Synthesis from Ethanolamine
Caption: Simplified reaction pathway for piperazine synthesis from monoethanolamine.
Troubleshooting Workflow for Low Piperazine Yield
Caption: A logical workflow for troubleshooting low yields in piperazine synthesis.
References
- 1. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Amination Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of palladium-catalyzed amination reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Incomplete Conversion
Question: My large-scale reaction is showing low or stalled conversion, which was not observed at the lab scale. What are the potential causes and how can I troubleshoot this?
Answer: Low or incomplete conversion upon scale-up is a frequent challenge and can be attributed to several factors that become more pronounced at a larger scale.
Potential Causes & Solutions:
-
Inefficient Mixing: Inadequate agitation in large reactors can lead to poor mixing of the heterogeneous reaction mixture (e.g., insoluble bases), resulting in localized "hot spots" or areas of low catalyst concentration.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring for more efficient mixing in larger vessels. Ensure the stirrer design and speed are adequate to maintain a homogeneous suspension.
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to deactivation.[1] This issue can be exacerbated on a larger scale due to longer reaction setup times and greater headspace in the reactor.
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[1]
-
Use degassed solvents.
-
Consider using air-stable pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) that generate the active Pd(0) species in situ.
-
-
-
Poor Solubility of Reagents: The solubility of reactants, catalyst, and base can change with scale and concentration, impacting reaction rates.
-
Insufficiently Active Catalyst: The catalyst system that worked on a small scale may not be robust enough for the demands of a larger reaction.
-
Solution:
-
Catalyst Pre-activation: Pre-forming the active Pd(0) catalyst before adding the substrates can sometimes improve performance.
-
Ligand Screening: A different ligand may be required for optimal performance on a larger scale. Consider more robust ligands that are known to be effective at lower catalyst loadings.
-
-
Issue 2: Formation of Side Products (e.g., Biaryl Formation, Hydrodehalogenation)
Question: I am observing a significant increase in side products like biaryl compounds or hydrodehalogenation of my aryl halide upon scaling up. How can I minimize these?
Answer: The formation of side products is often a result of competing reaction pathways that can become more favorable under certain large-scale conditions.
Potential Causes & Solutions:
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in preventing side reactions. For instance, certain ligands are better at preventing the over-arylation of primary amines.
-
Solution: Screen a panel of ligands. For example, BrettPhos and JosiPhos ligands have been shown to prevent the over-arylation of primary amines.
-
-
Reaction Temperature: Higher temperatures, while often increasing the reaction rate, can also promote side reactions.
-
Solution: Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
-
Base Selection: The choice and quality of the base are critical. Strong bases can sometimes promote side reactions, and the physical properties of inorganic bases (particle size) can affect their reactivity.
-
Solution:
-
Consider using a weaker base if your substrate is sensitive. Carbonates and phosphates are often good alternatives to alkoxides.
-
For inorganic bases, grinding them to a fine powder before use can improve their reactivity and consistency.
-
-
Issue 3: Difficulty in Removing Palladium from the Final Product
Question: I am struggling to reduce the palladium levels in my final product to an acceptable limit (<10 ppm) on a large scale. What are the most effective methods for palladium removal?
Answer: Residual palladium is a common concern in the pharmaceutical industry due to its potential toxicity and regulatory limits.[4][5] Several methods can be employed for its removal, and a combination of techniques is often most effective.
Effective Palladium Removal Strategies:
-
Scavenging Agents: A variety of solid-supported scavengers with high affinity for palladium are commercially available. These can be added to the reaction mixture after completion, and the palladium-bound scavenger is then removed by filtration.
-
Common Scavengers: Thiol-functionalized silica (e.g., SiliaMetS Thiol), triaminotriazine-functionalized silica (Si-TMT), and activated carbon are commonly used.
-
Optimization: The choice of scavenger, amount used, temperature, and contact time should be optimized for each specific process.
-
-
Crystallization: In many cases, palladium impurities can be effectively removed during the crystallization of the final product. The palladium often remains in the mother liquor.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can also be an effective method for palladium removal.
Table 1: Comparison of Palladium Scavenger Performance in a Pharmaceutical Process
| Scavenger | Loading (w/w vs. Product) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Activated Carbon | 0.1 | 50 | 4 | ~2000 | >500 | [6] |
| ISOLUTE® Si-TMT | 0.6 | 50 | 4 | ~2000 | <50 | [6] |
| SiliaMetS Thiol | 0.6 | 50 | 4 | ~2000 | <50 | [6] |
| SEM26 | 0.6 | 50 | 4 | ~2000 | <50 | [6] |
| MP-TMT | 0.2 | RT | 16 | 330 | 7 | [4] |
Frequently Asked Questions (FAQs)
Q1: How low can I realistically go with the palladium catalyst loading on a kilogram scale?
A1: While lab-scale reactions can sometimes be achieved with very low catalyst loadings (e.g., <0.1 mol%), on a kilogram scale, it is more common to use slightly higher loadings to ensure robustness and reasonable reaction times. Loadings in the range of 0.5 to 2 mol% are often a good starting point for optimization.[7] However, with careful optimization of ligands, bases, and reaction conditions, it is possible to achieve very low loadings even on a large scale. For example, a process was developed using Pd(OAc)2 with loadings as low as 0.47 mol% on a 125-kg batch size.[7]
Table 2: Effect of Catalyst Loading on a Large-Scale Buchwald-Hartwig Amination
| Scale | Catalyst | Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Lab-scale | Pd(OAc)2 | (R)-BINAP | <0.05 | 4 | Quantitative | [7] |
| 125-kg | Pd(OAc)2 | (R)-BINAP | 0.47 | 4 | 88 (for 2 steps) | [7] |
| 2.5-kg | Pd(dba)2 | BINAP | Not specified | Not specified | 80 | [8] |
| 12-kg batch | Not specified | BrettPhos | Not specified | Not specified | Not specified | [9][10] |
Q2: What are the key considerations for solvent and base selection when scaling up?
A2:
-
Solvent:
-
Safety and Environmental Impact: On a large scale, the safety (e.g., flashpoint) and environmental impact of the solvent are critical considerations. Solvents like 1,4-dioxane are often avoided due to safety concerns.[3] Toluene and THF are common choices.
-
Solubility: The solvent must be able to dissolve the reactants and catalyst to a sufficient extent.
-
Boiling Point: The boiling point of the solvent will dictate the maximum achievable reaction temperature at atmospheric pressure.
-
-
Base:
-
Strength: The base must be strong enough to deprotonate the amine but not so strong that it causes side reactions with sensitive functional groups.
-
Solubility: The use of soluble organic bases (e.g., DBU) can sometimes simplify reactions and make them more amenable to flow chemistry, avoiding issues with stirring heterogeneous mixtures.[11] However, insoluble inorganic bases like carbonates and phosphates are often effective and more economical.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the base are important factors.
-
Q3: Is catalyst pre-activation necessary, and how is it performed on a large scale?
A3: Catalyst pre-activation, the process of generating the active Pd(0) species before adding the substrates, is not always necessary but can be highly beneficial, especially when using Pd(II) sources like Pd(OAc)2. It can lead to more reproducible results and may allow for lower catalyst loadings.
A general procedure for pre-activation involves heating the Pd(II) source and the ligand in the reaction solvent for a short period before adding the amine and aryl halide.
Experimental Protocols
Protocol 1: General Procedure for a Kilogram-Scale Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for each specific reaction.
-
Reactor Setup: To a clean, dry, and inerted reactor equipped with an overhead stirrer, thermocouple, and condenser, add the aryl halide (1.0 eq), the amine (1.1-1.5 eq), and the base (e.g., Cs2CO3, 2.0 eq).
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or THF) to the reactor.
-
Catalyst Addition: In a separate glovebox or under a strong stream of inert gas, prepare a solution of the palladium pre-catalyst (e.g., Pd(dba)2, 0.5-2 mol%) and the ligand (e.g., BINAP, 1.1 eq relative to Pd) in a small amount of degassed solvent. Add this catalyst solution to the reactor via a cannula or an addition funnel.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the specific product but typically involves filtration to remove the insoluble base, followed by extraction and purification steps.
-
Palladium Removal: If necessary, treat the crude product solution with a palladium scavenger before final purification and isolation.
Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Process)
-
Scavenger Addition: After the completion of the amination reaction and initial work-up (e.g., filtration of base), add the thiol-functionalized silica scavenger (e.g., 5-10 wt% relative to the product) to the solution containing the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined amount of time (typically 2-24 hours). The optimal time should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger. Wash the scavenger cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Analyze the filtrate for residual palladium content using a sensitive technique like ICP-MS.
-
Further Purification: Proceed with the final purification and isolation of the product (e.g., crystallization, chromatography).
Visualizations
Caption: A typical workflow for scaling up palladium-catalyzed amination reactions.
Caption: A decision tree for troubleshooting low conversion in scale-up.
Caption: Interplay of key parameters affecting reaction yield.
References
- 1. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Ligand and solvent selection for efficient Buchwald-Hartwig coupling
Welcome to the technical support center for Buchwald-Hartwig amination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on efficient ligand and solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction shows low or no conversion. What are the initial troubleshooting steps?
A1: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A systematic check of the following is recommended:
-
Reagent Quality: Ensure the purity and integrity of your aryl halide, amine, palladium source, ligand, and base. Amines, in particular, should be purified if they are not of high purity.[1]
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by water or oxygen.[2] Common solvents include toluene, dioxane, and THF.[3][4]
-
Inert Atmosphere: The reaction is sensitive to oxygen.[1][4] Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activation: If you are not using a pre-catalyst, ensure that the active Pd(0) species is being generated.[1][5] Pre-catalysts are generally preferred for cleaner and more efficient catalyst formation.[2]
-
Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate interaction between all components.[1][5]
Q2: How do I select the appropriate ligand for my specific substrate combination?
A2: Ligand selection is critical and is largely determined by the nature of the amine nucleophile.[5] Sterically hindered and electron-rich phosphine ligands are generally effective. Here are some general guidelines:
-
Primary Amines: Ligands like BrettPhos are often effective.[4]
-
Secondary Amines: RuPhos is a common choice for coupling with secondary amines.[4]
-
Amides: Due to their lower nucleophilicity, amides often require more reactive ligands such as tBuBrettPhos.[4]
-
Challenging Substrates: For sterically demanding substrates, specialized ligands may be necessary.[6] High-throughput screening can be an effective method for identifying the optimal ligand.[7]
Q3: What is the role of the solvent, and how do I choose the best one?
A3: The solvent plays a crucial role in dissolving the reactants and base, stabilizing catalytic intermediates, and influencing the reaction temperature.[8]
-
Common Solvents: Toluene, dioxane, THF, and t-BuOH are frequently used.[3][4]
-
Solubility: Ensure all reaction components, especially the inorganic base and the substrates, are sufficiently soluble in the chosen solvent.[3][5] Insolubility is a common cause of reaction failure.[5]
-
Green Solvents: For more environmentally friendly options, consider solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium catalyst.[5]
Q4: My reaction is sensitive to the base. What are my options?
A4: The choice of base is critical, as it can affect both the reaction rate and the stability of functional groups on your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are strong bases that often lead to high reaction rates.[3][5] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[4]
-
Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are milder alternatives suitable for substrates with sensitive functionalities.[8] Reactions with weaker bases may require higher temperatures.[3]
-
Solubility: The solubility of the base can impact the reaction. Cs₂CO₃ is often favored due to its good solubility in many organic solvents.[5]
Troubleshooting Guides
Issue 1: Low Yield with Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[2] If you are experiencing low yields with an aryl chloride, consider the following:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands. | These ligands promote the challenging oxidative addition step with aryl chlorides.[3] |
| Palladium Source | Employ a pre-catalyst. | Pre-catalysts provide more reliable and efficient generation of the active Pd(0) catalyst.[2] |
| Base | A strong base like NaOtBu is often necessary. | To facilitate the catalytic cycle with the less reactive aryl chloride. |
| Temperature | Higher reaction temperatures (e.g., 80-110 °C) may be required. | To overcome the higher activation energy of the oxidative addition step. |
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to stalled reactions and low yields. Here’s how to troubleshoot it:
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Oxygen | Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere. | Oxygen can oxidize the active Pd(0) catalyst. |
| Presence of Water | Use anhydrous solvents and reagents. | Water can lead to catalyst decomposition and side reactions. |
| Inhibitory Substrates/Products | Certain functional groups (e.g., some heterocycles) can coordinate to the palladium and inhibit catalysis. | Screen different ligands to find one that is less susceptible to inhibition by your specific substrates. |
| Ligand Degradation | In some cases, the phosphine ligand itself can be a source of catalyst deactivation. | Consider using a more robust ligand or a pre-catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination Screening
This protocol is designed for the rapid screening of ligands and solvents to find optimal reaction conditions.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium pre-catalyst (e.g., 2 mol %) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol %) and the desired ligand (2-4 mol %) to each vial.
-
Base and Solvent Addition: Add the base (e.g., NaOtBu, 1.4 equiv) to each vial. Then, add the degassed solvent (to achieve a concentration of ~0.1 M in the aryl halide).
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC-MS or LC-MS).
-
Work-up and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent. Analyze the crude product to determine the conversion and yield.
Visual Guides
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination.
Ligand and Solvent Selection Guide
Caption: A guide for selecting appropriate ligands and solvents based on the amine type.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 8. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Impurities in the Synthesis of Piperazine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with impurities during the synthesis of piperazine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in piperazine synthesis?
A1: The most prevalent impurities include:
-
Unreacted Starting Materials and Reagents: Residual reactants from the synthetic process.
-
Side-Products: Such as ethylenediamine and other polyamines, which can arise from the common synthesis route of reacting ethylene dichloride with ammonia.[1]
-
Disubstituted Piperazines: Formation of 1,4-disubstituted by-products is a common issue when the desired product is a monosubstituted piperazine.[2]
-
Dimer Impurities: These can form, for example, in the synthesis of the ranolazine piperazine intermediate.[3][4][5][6][7]
-
Genotoxic Impurities (GTIs): These are impurities that can damage DNA and are of particular concern in pharmaceutical synthesis. Examples include N-nitrosamines.[8][9]
-
Degradation Products: Impurities formed by the breakdown of the desired product or intermediates during the reaction or workup.
Q2: How can I control the formation of disubstituted piperazine by-products?
A2: To minimize the formation of disubstituted by-products, you can:
-
Use a Protecting Group: Employing a protecting group like tert-butyloxycarbonyl (Boc) on one of the piperazine nitrogens allows for selective reaction at the other nitrogen. The protecting group can be removed in a subsequent step.[2]
-
Control Molar Ratios: Using a significant excess of piperazine relative to the alkylating or acylating agent can favor monosubstitution.[10]
-
Protonation: The principle of using a protonated piperazine (piperazine-1-ium cation) can suppress the competitive reaction leading to disubstituted derivatives.[2]
Q3: What are N-nitrosamines and how can their formation be prevented?
A3: N-nitrosamines, such as N-mononitrosopiperazine (MNPz), are potent genotoxic impurities that can form from the reaction of secondary amines like piperazine with nitrosating agents (e.g., nitrites, nitrogen oxides).[11][12][13] Their formation is influenced by factors like pH, temperature, and the concentration of reactants.
To prevent their formation:
-
Avoid Nitrite Sources: Scrutinize all reagents and starting materials for nitrite contamination.
-
Control pH: The kinetics of N-nitrosopiperazine formation are pH-dependent. Maintaining a pH outside the optimal range for nitrosation can reduce its formation.
-
Use Scavengers: Ascorbic acid (Vitamin C) or alpha-tocoferol can be used as scavengers to react with and destroy nitrosating agents.
Q4: What are the regulatory guidelines for controlling genotoxic impurities (GTIs)?
A4: Regulatory agencies like the FDA and the EMA have stringent guidelines for the control of GTIs. The ICH M7 guideline provides a framework for the identification, categorization, qualification, and control of genotoxic impurities in drug substances.[9] It introduces the concept of the Threshold of Toxicological Concern (TTC), which for most GTIs is 1.5 µ g/day .[8] Strategies for control include redesigning the synthesis to avoid the formation of GTIs, modifying process parameters to reduce their levels, and using highly sensitive analytical methods to detect and quantify them.[14][15]
Troubleshooting Guides
Issue 1: Presence of a Dimer Impurity in Ranolazine Intermediate Synthesis
Symptoms:
-
Appearance of an unexpected peak in the HPLC chromatogram with approximately double the mass of the desired intermediate.
-
Reduced yield of the target 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine.
Possible Causes:
-
Side reaction involving the piperazine intermediate.
-
Presence of impurities in the starting materials that promote dimerization.
Solutions:
-
Purification by Solvent Treatment: A process has been developed for the purification of the ranolazine intermediate by using an organic solvent selected from aromatic hydrocarbons (e.g., toluene) or ethers. Stirring the crude product in the selected solvent at 20-100 °C can effectively reduce the dimer impurity.
-
Recrystallization: Recrystallization from a suitable solvent can be an effective method for removing dimer impurities.
Issue 2: Low Yield of Monosubstituted Piperazine due to Disubstitution
Symptoms:
-
Significant presence of a 1,4-disubstituted piperazine peak in GC-MS or LC-MS analysis.
-
Low isolated yield of the desired monosubstituted product.
Possible Causes:
-
Molar ratio of piperazine to the reactant is too low.
-
The initially formed monosubstituted product is sufficiently nucleophilic to react further.
Solutions:
-
Increase Piperazine Excess: Use a larger excess of piperazine in the reaction mixture to statistically favor monosubstitution.[10]
-
Employ a Protecting Group Strategy:
-
Protect one nitrogen of piperazine with a Boc group to form 1-Boc-piperazine.
-
Perform the desired substitution reaction on the unprotected nitrogen.
-
Deprotect the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to obtain the monosubstituted piperazine.[16]
-
Data Presentation
Table 1: Illustrative Yields of Monosubstituted Piperazine Synthesis
| Product | Synthesis Method | Average Yield (%) | Purity (%) |
| 1-(4-fluorophenyl)piperazine (4-FPP) | Clandestine route simulation | up to 82.4 | >98.0 (after recrystallization)[2] |
| 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) | Clandestine route simulation | up to 78.7 | >98.0 (after recrystallization)[2] |
Table 2: Quantitative Data for Analytical Methods
| Analyte | Method | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Piperazine | HPLC-UV | NBD-Cl | 30 ppm | 90 ppm |
| Finasteride | Spectrophotometry | NBD-Cl | 0.17 µg/mL | 0.52 µg/mL |
| Benzyl Halides | HPLC-UV | 1-(4-Nitrophenyl) piperazine (4-NPP) | 7-9 µg/g | 17.5-22.5 µg/g |
Experimental Protocols
1. General Protocol for Recrystallization of Piperazine Intermediates
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[4][16]
-
Solvent Selection: Choose a solvent in which the piperazine intermediate is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: In a flask, add the crude piperazine intermediate and a minimum amount of the selected hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation. Slow cooling generally results in larger, purer crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. A study on the synthesis of monosubstituted piperazines reported that recrystallization from isopropyl alcohol with charcoal treatment yielded products with purity exceeding 98.0%.[2]
2. Protocol Outline for HPLC-UV Analysis of Piperazine with NBD-Cl Derivatization
This method is suitable for the trace analysis of piperazine, which lacks a strong UV chromophore. Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) renders it UV-active.[17][18][19][20]
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing the piperazine intermediate.
-
Dissolve it in a suitable diluent.
-
Add the NBD-Cl derivatizing agent. The reaction is typically carried out in an alkaline medium (e.g., pH 11.0) to form a stable, UV-active adduct.
-
Allow the reaction to proceed under optimized conditions (e.g., specific time and temperature).
-
-
HPLC Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and water with appropriate modifiers.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 35°C).[17]
-
Detection Wavelength: The wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., 340 nm).[17]
-
Injection Volume: A fixed volume (e.g., 10 µL).[17]
-
-
Quantification: Create a calibration curve using piperazine standards of known concentrations that have undergone the same derivatization procedure. The concentration of piperazine in the sample can then be determined from this curve.
3. General Protocol for GC-MS Analysis of Piperazine Intermediates
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in piperazine synthesis.[21][22][23]
-
Sample Preparation:
-
Dissolve the sample containing the piperazine intermediate in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
If necessary, perform an extraction to isolate the analytes of interest.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase for amine analysis (e.g., DB-17).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature hold, followed by a ramp to a higher temperature.
-
Detector (MS): The mass spectrometer is operated in electron ionization (EI) mode. Data is collected in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification of known impurities.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of reference standards. Quantification is achieved by integrating the peak areas and comparing them to a calibration curve.
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT signaling pathway with potential inhibition by piperazine derivatives.
Caption: BCR-ABL signaling pathway and its inhibition by piperazine-containing drugs.
References
- 1. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2’- (oxybis (methylene)) Bis (Oxirane) , American Journal of Applied Scientific Research, Science Publishing Group [sciencepublishinggroup.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Ranolazine Dimer Impurity | CAS No- 333749-57-8 [chemicea.com]
- 7. allmpus.com [allmpus.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jgtps.com [jgtps.com]
- 17. jocpr.com [jocpr.com]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of 1-(4-Methoxypyridin-2-yl)piperazine: A Validated HPLC-UV Method and its Alternatives
For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical. This guide provides a detailed comparison of analytical methodologies for quantifying 1-(4-Methoxypyridin-2-yl)piperazine, a heterocyclic amine. While a specific validated HPLC-UV method for this exact compound is not publicly documented, this guide presents a validated method for the parent compound, piperazine, which requires derivatization for UV detection. This method is compared with other potential analytical techniques, providing the necessary data and protocols to guide researchers in selecting the most appropriate approach for their needs.
Primary Method: Validated HPLC-UV with Pre-Column Derivatization
Since the target analyte, this compound, contains a piperazine core that lacks a strong native chromophore, a common strategy is to use pre-column derivatization to attach a UV-active molecule. A well-documented approach for piperazine involves derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), creating a stable, UV-active product that can be readily quantified.[1][2][3]
Experimental Protocol
This protocol is based on a validated method for the determination of trace piperazine in an API.[1][3][4]
1. Derivatization Procedure:
-
Standard Preparation: Accurately weigh and dissolve piperazine standard in a suitable diluent.
-
Sample Preparation: Dissolve the sample containing the analyte in the same diluent.
-
Reaction: To a specific volume of the standard or sample solution, add a solution of NBD-Cl. The reaction is typically carried out in a controlled pH and temperature environment to ensure complete derivatization.
2. Chromatographic Conditions: The separation of the derivatized analyte is achieved using reversed-phase HPLC.
| Parameter | Specification |
| HPLC System | Waters Alliance e2695 with 2998 PDA Detector[1] |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm)[1] |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 340 nm[1] |
| Injection Volume | 10 µL[1] |
Experimental Workflow: HPLC-UV with Derivatization
References
Structural Confirmation of 1-(4-Methoxypyridin-2-yl)piperazine: A Spectroscopic Comparison
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of 1-(4-Methoxypyridin-2-yl)piperazine. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes data from the structurally similar compound, 1-(4-methoxyphenyl)piperazine, as a reference for comparison. This approach is a standard practice in chemical analysis for the tentative identification and structural elucidation of new or less-studied molecules.
Data Presentation
The structural confirmation of an organic compound like this compound relies on a combination of spectroscopic techniques. The expected data for the target compound are compared with the experimental data of the analogous 1-(4-methoxyphenyl)piperazine.
Table 1: 1H NMR Spectroscopic Data Comparison
| Assignment | This compound (Predicted) | 1-(4-methoxyphenyl)piperazine hydrochloride (Experimental) |
| Methoxy Protons (-OCH3) | ~3.8 ppm (s, 3H) | Not specified |
| Piperazine Protons (-CH2-N-Ar) | ~3.5 ppm (m, 4H) | Not specified |
| Piperazine Protons (-CH2-NH) | ~3.0 ppm (m, 4H) | Not specified |
| Pyridine H-3 | ~6.4 ppm (d) | - |
| Pyridine H-5 | ~6.6 ppm (dd) | - |
| Pyridine H-6 | ~8.0 ppm (d) | - |
| Phenyl Protons | - | Not specified |
Table 2: 13C NMR Spectroscopic Data Comparison
| Assignment | This compound (Predicted) | Piperazine (Experimental) [1] |
| Methoxy Carbon (-OCH3) | ~55 ppm | - |
| Piperazine Carbons (-CH2-N-Ar) | ~45 ppm | 46.4 ppm |
| Piperazine Carbons (-CH2-NH) | ~50 ppm | 46.4 ppm |
| Pyridine C-2 | ~160 ppm | - |
| Pyridine C-3 | ~105 ppm | - |
| Pyridine C-4 | ~165 ppm | - |
| Pyridine C-5 | ~108 ppm | - |
| Pyridine C-6 | ~148 ppm | - |
Table 3: Mass Spectrometry Data Comparison
| Parameter | This compound | 1-(4-methoxyphenyl)piperazine [2][3] |
| Molecular Formula | C10H15N3O | C11H16N2O |
| Molecular Weight | 193.25 g/mol | 192.26 g/mol |
| Predicted m/z [M+H]+ | 194.13 | 193.13 |
| Key Fragmentation Ions | Expected loss of piperazine fragments | m/z 150, 120[2] |
Table 4: IR Spectroscopy Data Comparison
| Functional Group | This compound (Predicted) | Piperazine Derivatives (Typical Ranges) [4] |
| N-H Stretch | ~3300-3500 cm-1 | 3100-3500 cm-1 |
| C-H Stretch (Aromatic) | ~3000-3100 cm-1 | 3000-3100 cm-1 |
| C-H Stretch (Aliphatic) | ~2800-3000 cm-1 | 2800-3000 cm-1 |
| C=N, C=C Stretch (Aromatic) | ~1500-1600 cm-1 | 1500-1600 cm-1 |
| C-O Stretch (Methoxy) | ~1250 cm-1 | ~1250 cm-1 |
| C-N Stretch | ~1000-1200 cm-1 | 1000-1200 cm-1 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The solution is then transferred to a 5 mm NMR tube.[5]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For 1H NMR, the spectrum is typically acquired with a set number of scans. For 13C NMR, a higher number of scans is usually required due to the lower natural abundance of the 13C isotope.[6]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to a known standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.[7]
-
Ionization : The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.[7]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the powdered compound is placed directly on the ATR crystal. For liquid samples, a drop is placed on the crystal.[8]
-
Background Spectrum : A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.[8]
-
Sample Spectrum : The sample is placed on the ATR crystal, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Analysis : The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mzCloud – 1 4 Methoxyphenyl piperazine [mzcloud.org]
- 4. scispace.com [scispace.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
Comparative Analysis of Aripiprazole and Risperidone: A Guide for Researchers
A Comprehensive Review of Two Leading Piperidine Receptor Antagonists in Neuropharmacology
This guide provides a detailed comparison of aripiprazole and risperidone, two prominent piperidine-derivative atypical antipsychotics. While the initially intended focus was on the direct pharmacological profile of 1-(4-Methoxypyridin-2-yl)piperazine, its primary role as a chemical intermediate necessitates a shift to the analysis of well-characterized final drug products. Aripiprazole and risperidone have been selected as representative compounds to illustrate the pharmacological nuances within this class of drugs, offering valuable insights for researchers and drug development professionals.
This comparison delves into their receptor binding affinities, functional activities, and the experimental methodologies used to determine these properties. The information is presented to facilitate a clear understanding of their distinct pharmacological profiles.
Receptor Binding Affinity and Functional Activity
Aripiprazole and risperidone exhibit distinct receptor binding profiles, which underlie their unique therapeutic and side-effect profiles. The following table summarizes their binding affinities (Ki) and functional activities at key neuroreceptors. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole Ki (nM) | Aripiprazole Functional Activity | Risperidone Ki (nM) | Risperidone Functional Activity |
| Dopamine D2 | 0.34[1][2][3] | Partial Agonist[1][4][5][6][7] | 3.13 - 3.57[8][9] | Antagonist[10][11][12] |
| Dopamine D3 | 0.8[1] | Partial Agonist[4] | 3.6[9] | Inverse Agonist[9] |
| Serotonin 5-HT1A | 1.7[1][2] | Partial Agonist[1][4][5] | 420[10] | - |
| Serotonin 5-HT2A | 3.4[1][2] | Antagonist[5] | 0.16 - 0.2[8][10] | Antagonist[10][11][12] |
| Serotonin 5-HT2B | 0.36[1] | Partial Agonist[4] | - | - |
| Serotonin 5-HT2C | 15[2] | Partial Agonist[4] | 50[10] | - |
| Serotonin 5-HT7 | 39[2] | Partial Agonist[4] | - | - |
| Adrenergic α1A | 57[2] | Antagonist | 5[10] | Antagonist[10] |
| Adrenergic α1B | - | - | 2.3[13] | Antagonist |
| Adrenergic α2A | - | - | 16[10] | Antagonist[10] |
| Adrenergic α2C | - | - | 1.30[9] | Antagonist[9] |
| Histamine H1 | 61[2] | Antagonist | 20 - 20.1[9][10] | Inverse Agonist[9] |
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro assays. Below are detailed protocols for key experiments used to characterize the receptor binding and functional activity of compounds like aripiprazole and risperidone.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol for a Competition Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[3][4][14]
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the receptor.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assays
Functional assays measure the biological response of a cell upon drug-receptor interaction, determining whether the drug is an agonist, antagonist, or inverse agonist.
1. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
Objective: To determine the functional activity of a test compound at the D2 receptor by measuring its effect on cAMP levels.
Protocol:
-
Cell Culture:
-
A stable cell line expressing the human D2 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are seeded into a 96-well plate and incubated.
-
The cells are then treated with the test compound at various concentrations.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
The reaction is incubated for a specific time at 37°C.
-
-
Detection and Analysis:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi-coupled D2 receptor. The potency (EC50) and efficacy (Emax) of the compound are determined from the dose-response curve. For antagonists, the ability to block the effect of a known D2 agonist is measured.[2][11][12]
-
2. Serotonin 5-HT2A Receptor Functional Assay (Inositol Phosphate Accumulation)
Objective: To determine the functional activity of a test compound at the 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1).
Protocol:
-
Cell Culture:
-
A stable cell line expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) is used.
-
-
Assay Procedure:
-
Cells are plated in a 96-well plate.
-
The cells are then incubated with the test compound at various concentrations in a stimulation buffer.
-
-
Detection and Analysis:
-
The accumulation of IP1, a downstream product of the Gq-coupled 5-HT2A receptor signaling cascade, is measured using a commercially available kit, often based on HTRF technology.[1]
-
An increase in IP1 levels indicates agonist activity. The EC50 and Emax are calculated from the dose-response curve. For antagonists, the ability to inhibit the IP1 production stimulated by a known 5-HT2A agonist (like serotonin) is determined.
-
Visualizing Key Processes in Receptor Pharmacology
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a standard experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. innoprot.com [innoprot.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. innoprot.com [innoprot.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Methoxypyridine Piperazine Derivatives Targeting the 5-HT1A Receptor
A detailed analysis for researchers and drug development professionals.
Methoxypyridine piperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1][2][3] A key target for many of these derivatives is the 5-HT1A receptor, a subtype of the serotonin receptor implicated in mood disorders, anxiety, and psychosis.[4] This guide provides a comparative analysis of the bioactivity of several methoxypyridine piperazine derivatives, focusing on their affinity for the 5-HT1A receptor, supported by experimental data and protocols.
Quantitative Bioactivity Data
The binding affinity of a compound for its target is a critical measure of its potential efficacy. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the 5-HT1A receptor binding affinities for a selection of methoxypyridine piperazine derivatives, demonstrating the impact of structural modifications on bioactivity.
| Derivative Name/Identifier | Bioactivity (Ki in nM) | Key Structural Features | Reference(s) |
| NAN-190 (1a) | 0.6 | Phthalimido-butyl linker | [5] |
| Compound 2j | 0.4 | Adamantanecarboxamido-butyl linker | [5] |
| Compound 2a | 0.12 | cis-bicyclo[3.3.0]octane amide | [6] |
| Compound 2c | 0.63 | cis-bicyclo[3.3.0]octane amide | [6] |
| Compound 2f | 0.15 | Norbornane amide | [6] |
| Compound 2g | 0.21 | Norbornane amide | [6] |
| Compound 2h | 0.25 | Norbornene amide | [6] |
| Compound 8 | 1.2 | Tricyclo[3.3.1.1^3,7]decan-1-amine linker | [7][8] |
| Compound 10 | 21.3 | 3,5-dimethyl-tricyclo[3.3.1.1^3,7]decan-1-amine linker | [7][8] |
| 5-CT (Reference Ligand) | 0.5 | 5-carboxamidotryptamine | [7][8] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals distinct structure-activity relationships:
-
Linker and Terminal Group: Replacing the phthalimide moiety of NAN-190 with bulky, lipophilic groups like adamantane or norbornane significantly enhances affinity.[5][6] For instance, compound 2j, with an adamantanecarboxamido group, has a Ki of 0.4 nM, showing higher affinity than the parent compound NAN-190 (Ki = 0.6 nM).[5]
-
Cycloalkyl Groups: The introduction of cycloalkyl groups, particularly bicyclic systems like norbornane, leads to compounds with high affinity, with Ki values ranging from 0.12 to 0.63 nM.[6]
-
Lipophilicity: Increasing the lipophilicity of the cycloalkyl derivatives through annelation or saturation generally increases their affinity for the 5-HT1A receptor.[6]
-
Alkyl Chain Length: For derivatives with a terminal heteroaryl amide, a four-carbon alkyl chain appears to be optimal for high affinity.[6]
Experimental Protocols
The bioactivity data presented above is typically generated using standardized radioligand binding assays. Understanding the methodology is crucial for interpreting and comparing results across different studies.
Protocol: 5-HT1A Receptor Radioligand Binding Assay
This protocol outlines a common method for determining the binding affinity of test compounds for the human 5-HT1A receptor.[9]
1. Materials:
-
Membranes: CHO-K1 (Chinese Hamster Ovary) cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-hydroxy-DPAT (a potent 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Non-specific Binding Control: Metergoline (10 µM).
-
Test Compounds: Methoxypyridine piperazine derivatives dissolved to appropriate concentrations (e.g., 1 nM to 1 µM for competition assays).
-
Filtration System: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (e.g., Whatman grade 934-AH).
-
Scintillation Counter: Microplate scintillation counter.
2. Procedure:
-
Preparation: Suspend 10 µg of the cell membranes in the assay buffer.
-
Incubation: In triplicate, incubate the membranes with the radioligand (e.g., 0.25 nM [3H]8-hydroxy-DPAT) and varying concentrations of the test compound for 60 minutes at room temperature.[9] A parallel incubation is performed with a high concentration of an unlabeled ligand (metergoline) to determine non-specific binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of metergoline) from the total binding (CPM in the absence of metergoline).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: Simplified signaling cascade of the 5-HT1A receptor upon agonist binding.
Caption: Experimental workflow for a radioligand receptor binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
The Efficacy of 1-(4-Methoxypyridin-2-yl)piperazine in Drug Discovery: A Comparative Guide to its Role in Synthesizing Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 1-(4-Methoxypyridin-2-yl)piperazine, a key intermediate in the development of targeted kinase inhibitors. While this compound itself is not marketed for direct biological efficacy, its value is demonstrated through the potency and selectivity of the final compounds it helps create. This guide will compare a notable compound synthesized using this intermediate against established kinase inhibitors that utilize alternative piperazine-based synthons.
This guide will focus on the comparison of CQ211, a potent and selective RIOK2 inhibitor synthesized using this compound, with the well-established Bcr-Abl inhibitors Imatinib and Dasatinib. This comparison will highlight the importance of the chemical scaffold in achieving desired biological activity.
Comparative Analysis of Final Compounds
The true measure of efficacy for a synthetic intermediate lies in the biological activity of the final drug substance. Below is a comparison of the in vitro potencies of CQ211, Imatinib, and Dasatinib in relevant cell-based assays.
| Compound | Synthetic Intermediate | Target Kinase | Assay Type | Cell Line | Potency (IC50/Kd) |
| CQ211 | This compound | RIOK2 | Binding Assay | - | Kd: 6.1 nM[1] |
| RIOK2 | Cell Proliferation | MKN-1 | IC50: 0.61 µM[1] | ||
| RIOK2 | Cell Proliferation | HT-29 | IC50: 0.38 µM[1] | ||
| Imatinib | N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine & 4-(4-methylpiperazinomethyl)benzoyl chloride | v-Abl, c-Kit, PDGFR | Kinase Inhibition | - | IC50: 0.6 µM (v-Abl), 0.1 µM (c-Kit), 0.1 µM (PDGFR)[2] |
| Bcr-Abl positive leukemia | Cell Proliferation | K562 | - | ||
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide & 1-(2-hydroxyethyl)piperazine | Abl, Src, c-Kit | Kinase Inhibition | - | IC50: <1 nM (Abl), 0.8 nM (Src), 79 nM (c-Kit)[3] |
| Lung Cancer | Cell Proliferation | NCI-H1975 | IC50: 0.95 µM (72h)[4] | ||
| Lung Cancer | Cell Proliferation | NCI-H1650 | IC50: 3.64 µM (72h)[4] |
Signaling Pathways and Mechanisms of Action
The targeted signaling pathways of the final compounds are crucial to understanding their therapeutic potential.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key cell-based assays used to evaluate the efficacy of kinase inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., MKN-1, HT-29, K562)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., CQ211, Imatinib, Dasatinib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant purified kinase (e.g., RIOK2, Abl, Src)
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Include a no-kinase control and a vehicle control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, and then convert the ATP into a luminescent signal.
-
Measure Luminescence: Measure the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Logical Relationship of Synthetic Intermediates to Biological Activity
The following diagram illustrates the pivotal role of synthetic intermediates in the drug discovery pipeline, leading to the development of potent and selective kinase inhibitors.
References
Structure-Activity Relationship (SAR) of 1-(4-Methoxypyridin-2-yl)piperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-methoxypyridin-2-yl)piperazine scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly those targeting the central nervous system. Analogs of this structure have shown significant affinity and selectivity for various receptors, with a notable emphasis on the serotonin 1A (5-HT1A) receptor, a crucial target in the treatment of anxiety and depression. This guide provides a comparative analysis of the structure-activity relationships of this compound analogs and related arylpiperazine derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Receptor Binding Affinity
Generally, modifications to the aryl group, such as the introduction of methoxy or other electron-donating groups, can modulate receptor affinity and selectivity. For instance, in a series of 1-aryl-4-(arylpyridylmethyl)piperazines, minor structural changes were found to significantly impact the degree of agonism or antagonism at both dopamine D2 and 5-HT1A receptors[1]. Similarly, studies on ortho-substituted phenylpiperazine analogs of WAY100635, a known 5-HT1A antagonist, have demonstrated that alterations to the substituent on the phenyl ring can influence pharmacological activity[2].
The substituent on the N4-position of the piperazine ring also plays a critical role in determining the pharmacological profile. Long-chain arylpiperazines incorporating an amide or imide moiety are a prominent class of 5-HT1A receptor ligands[3]. The length and nature of the linker between the piperazine and a terminal group can impact affinity and selectivity. For example, in a series of piperazine-pyridazinone analogues, the length of the spacer and the terminal molecular fragment were varied to evaluate their influence on affinity for α1-adrenergic, α2-adrenergic, and 5-HT1A receptors, with several compounds showing nanomolar affinity for the 5-HT1A receptor[4].
The following table summarizes the 5-HT1A receptor binding affinities (Ki or IC50) for a selection of arylpiperazine derivatives from various studies to provide a comparative perspective. It is important to note that these compounds do not all belong to the this compound series but offer valuable SAR insights.
| Compound ID/Reference | Aryl Group | N4-Substituent | 5-HT1A Binding Affinity (Ki/IC50, nM) |
| SLV313 (4e)[1] | Not Specified | (5-(4-fluorophenyl)-3-pyridinyl)methyl | Not explicitly stated, but described as having equipotent D2 antagonism and 5-HT1A agonism |
| WAY100635 (2)[2] | 2-Methoxyphenyl | N-[2-(N-(2-pyridinyl)cyclohexanecarboxamido)ethyl] | High affinity antagonist |
| O-desmethyl analogue (3)[2] | 2-Hydroxyphenyl | N-[2-(N-(2-pyridinyl)cyclohexanecarboxamido)ethyl] | Potent antagonist |
| Fluoropropyl analogue (5)[2] | 2-Fluoropropyloxyphenyl | N-[2-(N-(2-pyridinyl)cyclohexanecarboxamido)ethyl] | Equipotent to WAY100635 |
| Compound from Betti et al.[4] | Varied Aryl | Varied Pyridazinone-alkyl | Nanomolar to subnanomolar range for several analogs |
| Compound from López-Rodríguez et al.[3] | 2-Methoxyphenyl | Varied (perhydroimidazopyridine derivatives) | High affinity for several analogs |
Structure-Activity Relationship Summary
Based on the analysis of various arylpiperazine derivatives, the following SAR principles can be inferred and are likely applicable to the this compound scaffold:
Caption: Generalized SAR for 1-Arylpiperazine Analogs.
Experimental Protocols
A detailed and reliable protocol for determining the binding affinity of novel compounds to the 5-HT1A receptor is crucial for SAR studies. The following is a typical experimental protocol for a radioligand binding assay.
Objective: To determine the in vitro binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: Serotonin (5-HT) or another suitable high-affinity ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: Stock solutions of this compound analogs at various concentrations.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: Liquid scintillation counter.
-
Scintillation Fluid: Appropriate for counting tritium.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize the suspension gently.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (to a final concentration of ~0.5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [³H]-8-OH-DPAT, and 100 µL of the membrane suspension.
-
Compound Competition: 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-8-OH-DPAT, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition experiment, convert the CPM for each concentration of the test compound to the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Caption: Workflow for 5-HT1A Receptor Binding Assay.
References
- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Piperazine Derivatives: Evaluating Catalytic Efficiency
For researchers, scientists, and drug development professionals, the synthesis of piperazine derivatives is a cornerstone of medicinal chemistry. The piperazine scaffold is a privileged structure found in numerous pharmaceuticals, making the efficiency of its synthesis a critical factor in the drug discovery and development pipeline. This guide provides an objective comparison of three distinct catalytic systems for the synthesis of piperazine derivatives: the traditional Palladium-catalyzed Buchwald-Hartwig amination, the modern Iridium-catalyzed photoredox synthesis for C-H functionalization, and a green chemistry approach utilizing heterogeneous ZnO nanoparticles.
This comparison delves into the experimental protocols, quantitative performance data, and reaction mechanisms of each system, offering a comprehensive overview to aid in the selection of the most suitable synthetic strategy.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the key quantitative data from representative experiments for each catalytic system, providing a clear comparison of their efficiency in terms of reaction time, temperature, catalyst loading, and product yield.
| Catalytic System | Typical Substrates | Catalyst & Loading | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Aryl chlorides, Piperazine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | 10 minutes | 100 | 86 - 97 | Rapid reaction times, broad substrate scope for N-arylation.[1] |
| Iridium-Catalyzed Synthesis | Imines (from aldehydes/ketones) | [IrCl(cod)(PPh₃)] (2 mol%) | 12 - 24 hours | 25 - 60 | 18 - 99 | High diastereoselectivity, synthesis of C-substituted piperazines.[2][3][4] |
| Heterogeneous ZnO Nanoparticle Catalysis | Aromatic aldehydes, anilines, etc. (for related heterocycles) | ZnO Nanoparticles (0.5 g per 1 mmol substrate) | 3 - 4.5 hours | 120 | 85 - 95 | Catalyst reusability, environmentally friendly conditions.[5] |
Delving into the Methodologies: Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic method. Below are the methodologies for the key experiments cited in this guide.
Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylpiperazines[1]
This protocol describes a rapid, aerobic, one-pot synthesis of N-arylpiperazines.
Materials:
-
Aryl chloride (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Toluene (2 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
The vial is sealed with a Teflon-lined cap and purged with argon for 5 minutes.
-
Under a positive pressure of argon, add the aryl chloride and piperazine.
-
Add toluene via syringe.
-
The reaction mixture is stirred vigorously in a preheated oil bath at 100 °C for 10 minutes.
-
After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylpiperazine.
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines[2][4]
This method facilitates the synthesis of C-substituted piperazines from imines with high stereocontrol.
Materials:
-
Imine (0.42 mmol)
-
[IrCl(cod)(PPh₃)] (0.0084 mmol, 2 mol%)
-
Additive (e.g., PPh₃) (if required)
-
Anhydrous benzene (C₆D₆ for NMR scale) (0.5 mL)
Procedure:
-
In a glovebox, the imine and [IrCl(cod)(PPh₃)] are dissolved in anhydrous benzene in an NMR tube.
-
If an additive is used, it is added to the solution.
-
The NMR tube is sealed, and the reaction is monitored by ¹H NMR spectroscopy.
-
The reaction is allowed to proceed at 25 °C for 12-24 hours. For less reactive substrates, the temperature may be increased to 60 °C.
-
Upon completion, the solvent is removed in vacuo, and the product is purified by chromatography.
Heterogeneous ZnO Nanoparticle-Catalyzed Synthesis of Piperidine Derivatives[5]
This protocol outlines the synthesis of piperidine derivatives, a structurally similar class of N-heterocycles to piperazines, highlighting a green and reusable catalytic approach.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Acetoacetate (1 mmol)
-
ZnO Nanoparticles (0.5 g)
Procedure:
-
A mixture of the aromatic aldehyde, aniline, acetoacetate, and ZnO nanoparticles is stirred in a round-bottom flask.
-
The reaction is heated to 120 °C and stirred for the specified time (3-4.5 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and ethanol is added.
-
The catalyst is separated by filtration, washed with ethanol, dried, and stored for reuse.
-
The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to yield the pure piperidine derivative.
Visualizing the Process: Workflows and Pathways
To better understand the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.
Conclusion
The choice of a catalytic system for the synthesis of piperazine derivatives is a multifaceted decision that depends on the specific synthetic goal.
-
For the rapid and efficient synthesis of N-arylpiperazines , the Palladium-catalyzed Buchwald-Hartwig amination offers an excellent solution with its short reaction times and high yields.[1]
-
When the objective is the synthesis of complex C-substituted piperazines with high stereocontrol, the Iridium-catalyzed photoredox system provides a powerful, albeit slower, methodology.[2][3][4]
-
For applications where green chemistry principles and catalyst reusability are paramount, heterogeneous ZnO nanoparticle catalysis presents a promising and environmentally friendly alternative, demonstrating high efficiency in the synthesis of related N-heterocycles.[5]
By understanding the strengths and limitations of each approach, researchers can make informed decisions to optimize their synthetic strategies for the development of novel piperazine-containing compounds.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcps.org [ijcps.org]
In Vivo Efficacy of Novel Piperazine Compounds: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of recently developed novel piperazine compounds across different therapeutic areas. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against alternative agents.
Anti-inflammatory Piperazine Derivatives
A series of novel piperazine derivatives have demonstrated significant anti-inflammatory activity in preclinical in vivo models. This section compares the efficacy of lead compounds from different studies.
Comparative Efficacy of Anti-inflammatory Piperazine Compounds
The following table summarizes the in vivo anti-inflammatory effects of selected piperazine derivatives in the carrageenan-induced rat paw edema model. The percentage inhibition of edema is a direct measure of the compound's anti-inflammatory potency.
| Compound ID | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| 42-c | 50 | 3 | 60.71 | Aspirin (50 mg/kg) | 67.85 |
| 42-d | 50 | 3 | 58.92 | Aspirin (50 mg/kg) | 67.85 |
| 42-h | 50 | 3 | 57.14 | Aspirin (50 mg/kg) | 67.85 |
| 9d | Not Specified | 5 | Significant Reduction | Indomethacin (10) | Not Specified |
| 9g | Not Specified | 5 | Significant Reduction | Indomethacin (10) | Not Specified |
Table 1: Comparison of the in vivo anti-inflammatory activity of novel piperazine derivatives in the carrageenan-induced rat paw edema model.[1][2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The in vivo anti-inflammatory activity of the piperazine derivatives was assessed using the carrageenan-induced rat paw edema model.[1][3]
-
Animal Model: Wistar albino rats of either sex weighing between 150-200g are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: The animals are divided into a control group, a standard drug group (e.g., Aspirin or Indomethacin), and test groups for each piperazine compound.
-
Compound Administration: The test compounds and the standard drug are administered orally as a suspension (e.g., in 1% w/v PVP in saline) at a specified dose (e.g., 50 mg/kg). The control group receives only the vehicle.[1]
-
Induction of Edema: One hour after the administration of the compounds, 0.1 ml of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[1]
-
Measurement of Paw Edema: The paw volume is measured using a digital vernier caliper or a plethysmometer at 0 hours (before carrageenan injection) and at specified time intervals after (e.g., 1, 3, and 5 hours).[1][2]
-
Calculation of Edema Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.
References
Cross-reactivity and selectivity profiling of 1-(4-Methoxypyridin-2-yl)piperazine
For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity profile of a compound is paramount. While specific experimental data for 1-(4-Methoxypyridin-2-yl)piperazine is not extensively available in public literature, the broader class of arylpiperazines, to which it belongs, has been the subject of extensive pharmacological investigation. This guide provides a comparative analysis of the selectivity profiles of representative arylpiperazine compounds, offering insights into the structural determinants of their interactions with various G-protein coupled receptors (GPCRs).
Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly aminergic GPCRs such as serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][2] The modular nature of the arylpiperazine structure allows for systematic modifications that can fine-tune a compound's affinity and selectivity for these receptors.[1] This guide will explore these structure-activity relationships through a comparison of publicly available data for several key arylpiperazine analogs.
Comparative Selectivity Profiles of Representative Arylpiperazines
The following table summarizes the binding affinities (Ki, in nM) of several well-characterized arylpiperazine compounds for a panel of aminergic GPCRs. Lower Ki values indicate higher binding affinity. This data illustrates how substitutions on the aryl ring and the piperazine moiety influence receptor selectivity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | D2 (Ki, nM) | Reference(s) |
| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | 2.6 - 27 | 13 - 158 | 0.8 - 10 | >10,000 | [3][4][5] |
| 1-(2-Pyrimidinyl)piperazine (1-PP) | 130 | 100 | 250 | 1,000 | - |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | - | 64 | - | [5] |
| 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine | 31.7 | >1000 | >1000 | >10,000 | [6] |
| Naftopidil | - | - | - | - | [7][8] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
The data clearly demonstrates that even subtle structural modifications can significantly alter the selectivity profile. For instance, the addition of a bulky adamantane-carboxamido group to 1-(2-methoxyphenyl)piperazine results in a compound with very high affinity and improved selectivity for the 5-HT1A receptor over the α1-adrenergic receptor.[5] In contrast, another derivative shows high selectivity for the 5-HT1A receptor with minimal affinity for 5-HT2A, α1, and D2 receptors.[6]
Experimental Protocols
The binding affinity data presented in this guide is typically generated using in vitro radioligand binding assays. These assays are a cornerstone of selectivity profiling and provide quantitative measures of a compound's interaction with a specific receptor.
General Radioligand Binding Assay Protocol
A standard radioligand binding assay involves the following steps:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells) or from native tissue homogenates.[9]
-
Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled compound with high affinity and selectivity for the target receptor) and varying concentrations of the test compound.[9][10]
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[9]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[9]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
The specific radioligands and incubation conditions vary depending on the receptor being studied. For example, [3H]8-OH-DPAT is commonly used for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors, [3H]prazosin for α1-adrenergic receptors, and [3H]spiperone for D2 receptors.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the experimental workflow for selectivity profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
Benchmarking 1-(4-Methoxypyridin-2-yl)piperazine Against Established 5-HT1A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-(4-Methoxypyridin-2-yl)piperazine against established therapeutic agents that target the serotonin 1A (5-HT1A) receptor. Due to the limited publicly available data on this compound, this comparison leverages data from structurally similar arylpiperazine derivatives to project a likely pharmacological profile. The established agents—Buspirone, Vilazodone, and Tandospirone—are well-characterized 5-HT1A receptor modulators used in the treatment of anxiety and depressive disorders.
Executive Summary
This compound belongs to the arylpiperazine class of compounds, which is a common scaffold in the development of central nervous system (CNS) active agents. Structure-activity relationship (SAR) studies of analogous compounds strongly suggest that this compound is a potent ligand for the 5-HT1A receptor, likely acting as a partial agonist. This profile suggests its potential therapeutic utility in anxiety and depression, similar to the established agents discussed herein. This guide presents available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathway and experimental workflows to facilitate a comprehensive comparison.
Data Presentation: Comparative Pharmacological Profile
The following table summarizes the in vitro binding affinity and functional activity of this compound derivatives and established 5-HT1A receptor modulators. The data for this compound is inferred from closely related analogs.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Selectivity Profile |
| This compound (Inferred) | 5-HT1A | 1 - 50 (estimated) | Partial Agonist (inferred) | Likely shows some affinity for D2 and α1-adrenergic receptors. |
| Buspirone | 5-HT1A | ~20 - 40 | Partial Agonist | Moderate affinity for Dopamine D2 receptors.[1] |
| Vilazodone | 5-HT1A | 0.2 - 2.1[2][3] | Partial Agonist & Serotonin Reuptake Inhibitor (SSRI)[4] | High affinity for the serotonin transporter (SERT).[2] |
| Tandospirone | 5-HT1A | 27 ± 5[5][6][7] | Partial Agonist | High selectivity for 5-HT1A over other serotonin, dopamine, and adrenergic receptors.[5][7] |
Experimental Protocols
5-HT1A Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to the 5-HT1A receptor.
Objective: To measure the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a potent 5-HT1A agonist).
-
Non-specific binding control: Metergoline or Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[8]
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of cell membranes in the assay buffer.
-
In a 96-well plate, add the membrane suspension, [³H]8-OH-DPAT, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM metergoline) instead of the test compound.[8]
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.[8]
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional activity of a compound at the 5-HT1A receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase activity and thus reduces intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at the 5-HT1A receptor and to quantify its efficacy and potency.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer.
-
To measure agonist activity, add the test compound at various concentrations and incubate for a specified time.
-
To measure antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Stimulate the cells with forskolin to induce cAMP production. The 5-HT1A receptor activation will inhibit this forskolin-induced cAMP increase.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[9]
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximal efficacy of the compound.
In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral test to assess the anxiolytic effects of drugs in rodents.[10][11]
Objective: To evaluate the anxiolytic-like effects of a test compound in mice or rats.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[10]
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[11]
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and Drug Targets.
Caption: Experimental Workflow for Benchmarking Anxiolytic Drug Candidates.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 9. dovepress.com [dovepress.com]
- 10. jddtonline.info [jddtonline.info]
- 11. jetir.org [jetir.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-Methoxypyridin-2-yl)piperazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(4-Methoxypyridin-2-yl)piperazine, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves.[1][3] | To protect against skin contact and potential absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[1][4][5] | To shield eyes from splashes or contact with the chemical, which can cause serious eye damage.[4][5][6] |
| Lab Coat | A fully-buttoned, chemical-resistant lab coat.[1] | To protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator. | To avoid inhalation of potentially harmful fumes or dust.[1][4][6] |
Step-by-Step Disposal Protocol
The disposal of this compound, a derivative of pyridine and piperazine, must be managed as hazardous waste.[7] Adherence to local, state, and federal environmental regulations is crucial.[1]
1. Waste Collection and Storage:
-
Container: Use a designated, sealable, and properly labeled hazardous waste container.[3] The container should be made of a compatible material such as glass or high-density polyethylene.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][3][6][8] Ensure the storage area is equipped with secondary containment to prevent the spread of material in case of a leak.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[8][9]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][3]
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[3][8]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste as well.
-
Do not allow the spilled material or cleanup residues to enter drains or waterways.[2][4][5]
3. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1]
-
Methods for the disposal of related pyridine and piperazine compounds often include incineration in a licensed facility.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. carlroth.com [carlroth.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
